molecular formula C12H24N6O5 B017231 Azido-PEG5-azide CAS No. 356046-26-9

Azido-PEG5-azide

Cat. No.: B017231
CAS No.: 356046-26-9
M. Wt: 332.36 g/mol
InChI Key: OQHIMLOZSDFRID-UHFFFAOYSA-N
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Description

Azido-PEG5-azide, also known as this compound, is a useful research compound. Its molecular formula is C12H24N6O5 and its molecular weight is 332.36 g/mol. The purity is usually 95%.
The exact mass of the compound 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N6O5/c13-17-15-1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-16-18-14/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHIMLOZSDFRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596009
Record name 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane
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URL https://comptox.epa.gov/dashboard/DTXSID50596009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356046-26-9
Record name 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azido-PEG5-Azide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG5-azide: A Homobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG5-azide, systematically named 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane, is a versatile homobifunctional crosslinking reagent that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its structure, featuring a hydrophilic pentaethylene glycol (PEG) spacer flanked by two terminal azide groups, makes it an ideal component for "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and characterization methods are also presented to facilitate its practical application in a research setting.

Chemical Properties and Structure

This compound is a colorless to light yellow oil at room temperature, soluble in a variety of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its aqueous solubility is a key feature, imparted by the flexible polyethylene glycol chain, which enhances the pharmacokinetic properties of the resulting bioconjugates.[1]

The terminal azide groups are the reactive handles of the molecule, enabling covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.

Quantitative Data Summary

For clarity and ease of comparison, the key quantitative data for this compound are summarized in the table below. It is important to note that slight variations in molecular weight and formula may be reported by different suppliers, often due to the nature of PEG synthesis which can result in a distribution of chain lengths. The data presented here is for the discrete, five-ethylene glycol unit compound.

PropertyValueReference(s)
CAS Number 356046-26-9[3][4]
Molecular Formula C12H24N6O5 or C14H28N6O5[1][3]
Molecular Weight 332.36 g/mol or 360.4 g/mol [3][5]
Physical Form Liquid/Colorless Oil[4][5]
Density ~1.13 g/mL[4]
Purity >95%[3]
Solubility DCM, THF, acetonitrile, DMF, DMSO, Water[5][6]
Storage Conditions Short term (days to weeks): 0-10 °C; Long term (months to years): -20°C[3][5]

Note on Molecular Formula and Weight Discrepancies: The formula C12H24N6O5 and molecular weight of 332.36 g/mol correspond to a PEG linker with five ethylene glycol units. The alternative formula and weight may be due to different naming conventions or the inclusion of additional small alkyl chains in the product from some suppliers. Researchers should always refer to the certificate of analysis for the specific batch they are using.

Experimental Protocols

Synthesis of this compound

While this compound is commercially available, a general understanding of its synthesis can be valuable. A common method involves a two-step process starting from pentaethylene glycol.

Step 1: Mesylation of Pentaethylene Glycol

  • Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C.

  • Add triethylamine (2.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dimesylated PEG intermediate.

Step 2: Azidation of the Dimesylated Intermediate

  • Dissolve the dimesylated pentaethylene glycol (1 equivalent) in dimethylformamide (DMF).

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Characterization

The successful synthesis and purity of this compound can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure. In the 1H NMR spectrum, the characteristic signals for the methylene protons adjacent to the azide group are expected to appear around 3.4 ppm, while the repeating ethylene glycol protons will be observed as a multiplet around 3.6-3.7 ppm.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, sharp absorption band around 2100 cm-1 is indicative of the azide functional group.

  • Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule.

  • Dissolve the alkyne-containing substrate (1 equivalent) and this compound (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).

  • Prepare a stock solution of the copper (II) sulfate (CuSO4) and a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.

  • Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate, in water.

  • Add the copper/ligand solution to the reaction mixture to a final concentration of approximately 100-200 µM copper.

  • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

  • Stir the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be purified by techniques such as HPLC or column chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications.

  • Dissolve the strained alkyne (e.g., a DBCO or BCN derivative) (1 equivalent) in a biocompatible buffer (e.g., PBS) or a suitable organic solvent.

  • Add this compound (1-1.5 equivalents) to the solution.

  • Allow the reaction to proceed at room temperature or 37°C for 1-12 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • The resulting triazole conjugate can be purified by size exclusion chromatography or HPLC.

Applications in Drug Development

The primary utility of this compound lies in its role as a flexible and hydrophilic linker to connect two molecular entities.[7] Its homobifunctional nature allows for the straightforward synthesis of symmetrical constructs or the sequential attachment to two different molecules.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the target protein and the E3 ligase.[8] this compound is an excellent choice for a PROTAC linker due to its hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.

The general workflow for synthesizing a PROTAC using this compound is depicted below. This typically involves the synthesis of an alkyne-functionalized ligand for the protein of interest (POI) and an alkyne-functionalized ligand for the E3 ligase. A sequential click chemistry approach is then employed.

PROTAC_Synthesis_Workflow cluster_0 Ligand Functionalization cluster_1 Sequential Click Chemistry cluster_2 Purification & Characterization POI_ligand Protein of Interest (POI) Ligand Alkyne_POI Alkyne-functionalized POI Ligand POI_ligand->Alkyne_POI Add Alkyne E3_ligand E3 Ligase Ligand Alkyne_E3 Alkyne-functionalized E3 Ligase E3_ligand->Alkyne_E3 Add Alkyne Intermediate Mono-clicked Intermediate Alkyne_POI->Intermediate 1. CuAAC or SPAAC PROTAC Final PROTAC Molecule Alkyne_E3->PROTAC Azido_PEG5_Azide This compound Azido_PEG5_Azide->Intermediate Intermediate->PROTAC 2. CuAAC or SPAAC Purification HPLC Purification PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

PROTAC Synthesis Workflow using this compound.
Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics where a potent cytotoxic agent is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker in an ADC is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. While this compound can be used to synthesize components of ADCs, it is more commonly employed in the development of ADC linkers with cleavable or non-cleavable properties.[9] For example, it can be used to conjugate a drug payload to a cleavable moiety that is then attached to the antibody.

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and bioorthogonal reactivity make it a powerful building block for the construction of complex biomolecules and therapeutic agents. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to effectively utilize this compound in their research endeavors, ultimately contributing to advancements in medicine and biotechnology.

References

An In-depth Technical Guide to the Synthesis and Characterization of Azido-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG5-azide is a discrete polyethylene glycol (PEG) derivative that serves as a homobifunctional linker, playing a crucial role in modern bioconjugation and drug development. Its structure, featuring a five-unit ethylene glycol chain terminated by azide groups at both ends, imparts desirable aqueous solubility and a defined length for spacing applications.[1] The terminal azide functionalities are key for their participation in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These characteristics make this compound a valuable tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chemical entity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from pentaethylene glycol. The first step involves the activation of the terminal hydroxyl groups, commonly by conversion to a better leaving group such as a mesylate. The second step is a nucleophilic substitution reaction where the mesylate groups are displaced by azide ions.[4][5]

Experimental Protocol: Two-Step Synthesis

Step 1: Mesylation of Pentaethylene Glycol

  • Dissolve pentaethylene glycol in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution in an ice bath.

  • Add a base, such as triethylamine (Et3N), to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and perform an aqueous workup. Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude pentaethylene glycol dimesylate.

Step 2: Azidation of Pentaethylene Glycol Dimesylate

  • Dissolve the crude pentaethylene glycol dimesylate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add an excess of sodium azide (NaN3) to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product using column chromatography on silica gel to yield the final product as a colorless oil.[6]

Synthesis Workflow

Synthesis_Workflow Start Pentaethylene Glycol Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Intermediate Pentaethylene Glycol Dimesylate Step1->Intermediate Step2 Step 2: Azidation (NaN3, DMF) Intermediate->Step2 End This compound Step2->End Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry cluster_product Product MoleculeA Molecule A (e.g., Targeting Ligand) + Alkyne Group Reaction CuAAC or SPAAC MoleculeA->Reaction MoleculeB Molecule B (e.g., Drug/Payload) + Alkyne Group MoleculeB->Reaction Linker This compound Linker->Reaction Conjugate Molecule A - Linker - Molecule B (e.g., PROTAC or ADC) Reaction->Conjugate

References

Azido-PEG5-azide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Azido-PEG5-azide, a homobifunctional crosslinker integral to advancements in chemical biology, drug discovery, and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, relevant experimental applications, and visual representations of its utility in modern scientific workflows.

Core Physicochemical Properties

This compound is a polyethylene glycol (PEG)-based molecule with terminal azide groups. The PEG5 spacer enhances solubility in aqueous solutions, a critical feature for biological applications. The dual azide functionalities allow for versatile conjugation through "click chemistry," a set of highly efficient and specific reactions.

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

PropertyValueSource
CAS Number 356046-26-9[1][2]
Molecular Weight 332.36 g/mol [1][2][3][4]
Chemical Formula C12H24N6O5[1][2]
Purity >90.0% to >96%[2]
Appearance Colorless to Yellow Liquid/Oil[3][4]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[4]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1]

Experimental Applications and Protocols

This compound is predominantly utilized as a linker in two key areas: PROTAC (Proteolysis Targeting Chimera) development and click chemistry applications. As a PROTAC linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the degradation of the target protein.

In the realm of click chemistry, the terminal azide groups of this compound react with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction forms a stable triazole linkage, enabling the conjugation of various molecules, such as fluorescent dyes, biotin, or other biomolecules, to a target of interest.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the conjugation of an alkyne-modified molecule to this compound. Note that specific reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for individual applications.

Materials:

  • This compound

  • Alkyne-modified molecule of interest

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Appropriate solvent (e.g., DMSO, DMF, water/t-butanol mixture)

Procedure:

  • Dissolve the alkyne-modified molecule and a molar excess of this compound in the chosen solvent.

  • Prepare a fresh solution of sodium ascorbate in water.

  • Prepare a solution of copper(II) sulfate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is crucial to ensure the reduction of Cu(II) to the catalytic Cu(I) species.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Upon completion, the product can be purified using standard chromatographic techniques.

Visualizing Experimental Workflows

To further elucidate the role of this compound in a common experimental setup, the following diagrams illustrate a typical workflow for a click chemistry reaction and the logical structure of a PROTAC molecule.

Click_Chemistry_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_outcome Outcome azide This compound mix Combine Reactants and Catalyst azide->mix alkyne Alkyne-Modified Molecule alkyne->mix copper Copper(II) Sulfate copper->mix ascorbate Sodium Ascorbate ascorbate->mix product Conjugated Product (Triazole Linkage) mix->product Click Reaction

Caption: Workflow for a CuAAC Click Chemistry Reaction.

PROTAC_Structure cluster_protac PROTAC Molecule cluster_ligands cluster_linker poi_ligand Target Protein (POI) Ligand peg_linker This compound (Linker) poi_ligand->peg_linker e3_ligand E3 Ligase Ligand peg_linker->e3_ligand

Caption: Logical Structure of a PROTAC Molecule.

References

Role of PEGylation in drug delivery systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of PEGylation in Drug Delivery Systems

Introduction

PEGylation is a well-established and widely utilized strategy in drug delivery, involving the covalent or non-covalent attachment of polyethylene glycol (PEG) polymer chains to therapeutic molecules, proteins, or drug delivery vehicles like nanoparticles and liposomes.[1][2] This modification is designed to enhance the pharmacokinetic and pharmacodynamic properties of the therapeutic agent.[3][4] By altering characteristics such as solubility, stability, and circulation time, PEGylation aims to improve drug efficacy and safety.[5][6] Since the first PEGylated drug, Adagen®, was approved by the FDA in 1990, the technology has become a cornerstone of the biopharmaceutical industry, leading to a multi-billion dollar market with numerous approved products for treating a range of diseases, including cancer and chronic inflammatory conditions.[7]

PEG, a synthetic and hydrophilic polymer, is considered non-toxic and non-immunogenic, making it a preferred choice for modifying therapeutic agents.[2][8] The process can "mask" the drug from the host's immune system, reduce degradation, and increase its hydrodynamic size, which in turn prolongs its time in circulation by decreasing renal clearance.[1] This guide provides a detailed overview of the core mechanisms, applications, quantitative effects, and experimental protocols associated with PEGylation for researchers, scientists, and drug development professionals.

Core Mechanisms and Advantages of PEGylation

The therapeutic benefits of PEGylation stem from several key mechanistic principles that alter how a drug or its carrier interacts with the biological environment.

The "Stealth" Effect and Reduced Opsonization

A primary advantage of PEGylation is its ability to confer "stealth" properties to drug carriers like nanoparticles and liposomes.[9][10] The surface of an unmodified carrier is rapidly coated by blood proteins called opsonins, which mark the carrier for recognition and rapid clearance by phagocytic cells of the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[6][9]

The PEG chains form a dense, hydrophilic, and flexible layer on the nanoparticle surface.[11] This layer sterically hinders the adsorption of opsonins and reduces interactions with phagocytic cells.[11][12] This "stealth" characteristic allows the drug carrier to evade immune surveillance, significantly prolonging its circulation time in the bloodstream from minutes to many hours.[9][11]

Stealth_Effect cluster_0 Un-PEGylated Nanoparticle cluster_1 PEGylated Nanoparticle UnPEG_NP Nanoparticle Opsonin Opsonin Protein UnPEG_NP->Opsonin Opsonization Macrophage Macrophage (MPS/RES) Opsonin->Macrophage Phagocytosis (Rapid Clearance) PEG_NP Nanoparticle PEG_Layer PEG Layer (Hydrophilic Shield) PEG_NP->PEG_Layer Bloodstream Prolonged Circulation PEG_Layer->Bloodstream Evades MPS

Figure 1: The "Stealth" Effect of PEGylation.
Improved Pharmacokinetics (PK)

PEGylation dramatically alters the pharmacokinetic profile of therapeutic agents. By increasing the hydrodynamic volume of a molecule, PEGylation reduces its renal filtration rate, a primary clearance mechanism for smaller proteins and peptides.[1][] This effect is a major contributor to the extended plasma half-life of PEGylated drugs.[6][14] For instance, the half-life of PEG can increase from 18 minutes to 16.5 hours as its molecular weight increases from 6 kDa to 50 kDa.[] This prolonged circulation time allows for sustained therapeutic concentrations and often permits a reduced dosing frequency, which can improve patient adherence and quality of life.[15]

Figure 2: Impact of PEGylation on Pharmacokinetics.
Enhanced Permeability and Retention (EPR) Effect

For cancer therapeutics, PEGylation is crucial for exploiting the Enhanced Permeability and Retention (EPR) effect.[7][16] Solid tumors often have a disorganized and leaky vasculature with wide fenestrations, which allows nanoparticles and other large molecules to extravasate from the blood into the tumor interstitium.[16][17] Furthermore, tumor tissues typically lack effective lymphatic drainage, which means that once these macromolecules enter the tumor tissue, they are retained for an extended period.[16] The prolonged circulation time afforded by PEGylation maximizes the opportunity for the drug carrier to accumulate in the tumor via this passive targeting mechanism.[18][19] Nanoparticles with a size of 100-200 nm are considered optimal for achieving a maximized EPR effect.[20]

EPR_Effect BloodVessel Blood Vessel Normal Tissue (Tight Junctions) Tumor Tissue (Leaky Vasculature) NormalTissue Healthy Tissue BloodVessel:normal->NormalTissue No Extravasation TumorTissue Tumor Tissue (Poor Lymphatic Drainage) BloodVessel:tumor->TumorTissue Extravasation (Permeability) PEG_NP PEGylated Nanoparticle PEG_NP->BloodVessel:bv Circulation TumorTissue:s->TumorTissue:s Accumulation (Retention)

Figure 3: The Enhanced Permeability and Retention (EPR) Effect.
Reduced Immunogenicity

For therapeutic proteins, particularly those of non-human origin or with novel structures, immunogenicity is a significant concern.[21] The host immune system can recognize the protein as foreign, leading to the production of anti-drug antibodies (ADAs).[22] These ADAs can neutralize the drug's therapeutic effect and, in some cases, cause severe allergic reactions.[23] PEGylation can "mask" the antigenic epitopes on the protein surface, shielding them from recognition by immune cells.[7] This steric hindrance reduces the likelihood of an immune response, thereby lowering the immunogenicity of the therapeutic protein.[5][21]

Quantitative Data on Pharmacokinetic Improvements

The theoretical advantages of PEGylation are substantiated by significant quantitative improvements in the pharmacokinetic profiles of numerous drugs. The table below summarizes the impact of PEGylation on the half-life and clearance of several key therapeutic agents.

Therapeutic AgentFormIndicationElimination Half-Life (t½)Clearance RateReference(s)
Interferon alfa-2b NativeHepatitis C~2.3 - 4.6 hours~231 mL/h/kg[24]
PEGylated (PegIntron®)Hepatitis C~40 hours (sustained concentrations)~22 mL/h/kg[24]
Doxorubicin Free DrugCancer~1 - 3 hours (initial phase)High, ~632 L/m² (Vd)[22]
PEGylated Liposomal (Doxil®)Cancer~36.4 hours~0.03 L/h/m²[22]
L-Asparaginase Native E. coliLeukemia~8 - 30 hoursRapid[5][25]
PEGylated (Oncaspar®)Leukemia~5.7 days (~137 hours)5-fold lower than native[5][25]

Experimental Protocols and Methodologies

The successful development of PEGylated drug delivery systems relies on robust and well-characterized experimental procedures. This section outlines generalized protocols for the creation and characterization of these systems.

General Protocol for Protein PEGylation (Amine-Reactive)

This protocol describes the common method of conjugating an N-Hydroxysuccinimide (NHS)-activated PEG to primary amines (e.g., lysine residues) on a protein surface.[26][27]

  • Reagent and Buffer Preparation:

    • Allow the PEG-NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.[26][28]

    • Dissolve the protein to be PEGylated (e.g., 1-10 mg/mL) in an amine-free buffer, such as 0.1 M Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.[3][7] Buffers containing primary amines like Tris or glycine must be avoided as they will compete with the reaction.[28]

    • Immediately before use, dissolve the PEG-NHS ester in an anhydrous organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution (e.g., 10 mM).[28] Do not store this solution, as the NHS-ester moiety readily hydrolyzes.[28]

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS stock solution. A 5- to 20-fold molar excess of PEG-NHS ester over the protein is a common starting point.[27][28] The optimal ratio depends on the protein concentration and the desired degree of PEGylation.[26]

    • Slowly add the calculated volume of the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[28]

    • Incubate the reaction mixture. Typical incubation is for 30-60 minutes at room temperature or 2 hours on ice.[28]

  • Purification and Storage:

    • Stop the reaction by adding a quenching buffer (e.g., 1 M Tris or glycine) to react with any excess PEG-NHS ester.

    • Remove unreacted PEG and byproducts from the PEGylated protein conjugate using size-exclusion chromatography (SEC) or dialysis.[26]

    • Store the purified PEGylated protein under conditions optimal for the unmodified protein.[28]

General Protocol for Preparing PEGylated Liposomes

The thin-film hydration method is a standard technique for producing PEGylated liposomes.[29][30]

  • Lipid Film Formation:

    • Dissolve the primary structural lipids (e.g., soy phosphatidylcholine), cholesterol, and a PEG-lipid conjugate (e.g., DSPE-PEG2000) in a suitable organic solvent like chloroform or a chloroform-methanol mixture in a round-bottom flask.[30][31]

    • Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature.[30] This will deposit a thin, dry lipid film on the inner wall of the flask.[32]

    • Dry the film further under a high vacuum for several hours (or overnight) to remove all residual organic solvent.[32]

  • Hydration:

    • Hydrate the lipid film by adding an aqueous buffer (e.g., PBS), which may contain the hydrophilic drug to be encapsulated.[30] The temperature of the hydration medium should be kept above the transition temperature of the lipids.[32]

    • Agitate the flask vigorously (e.g., by vortexing or manual shaking). This process causes the lipid film to swell and peel off, forming multilamellar vesicles (MLVs).[31]

  • Size Reduction (Extrusion/Sonication):

    • To obtain smaller, more uniform vesicles (e.g., Large Unilamellar Vesicles, LUVs), the MLV suspension must be downsized.[32]

    • Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder. This is the preferred method for generating particles with a narrow size distribution.

    • Sonication: Use a probe or bath sonicator to apply high-energy sound waves to the MLV suspension, breaking them down into smaller vesicles.

Characterization Workflow

Proper characterization is critical to ensure the quality, consistency, and performance of PEGylated drug delivery systems.[33]

  • Size and Polydispersity:

    • Method: Dynamic Light Scattering (DLS).[23]

    • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[23] It determines the hydrodynamic diameter (the effective size of the particle plus its hydration layer) and the Polydispersity Index (PDI), a measure of the breadth of the size distribution.[34]

    • Procedure: A diluted sample of the nanoparticle suspension is placed in a cuvette and analyzed.[33] The hydrodynamic size of PEGylated particles is expected to be larger than the core size measured by techniques like Transmission Electron Microscopy (TEM).[33]

  • Surface Charge:

    • Method: Zeta Potential Measurement.[9]

    • Principle: This technique measures the electrophoretic mobility of particles in an applied electric field. The resulting Zeta potential (in mV) is an indicator of the surface charge and the colloidal stability of the suspension.[9]

    • Procedure: PEGylation typically reduces the absolute value of the zeta potential, bringing it closer to neutral, which reflects the shielding of surface charges by the PEG layer.[33]

  • Degree of PEGylation:

    • Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.[35][36]

    • Principle: MALDI-TOF MS measures the mass-to-charge ratio of molecules. For a PEGylated protein, the resulting spectrum will show a series of peaks corresponding to the unmodified protein and the protein conjugated with one, two, or more PEG chains.[20][36]

    • Procedure: The mass difference between the peaks corresponds to the mass of the attached PEG moiety. The relative intensity of the peaks can be used to determine the distribution and average degree of PEGylation.[35][36]

Characterization_Workflow Start PEGylated Nanoparticle Sample DLS Dynamic Light Scattering (DLS) Start->DLS Zeta Zeta Potential Measurement Start->Zeta MALDI MALDI-TOF MS (for proteins) Start->MALDI Size Result: Hydrodynamic Size (d.nm) Polydispersity Index (PDI) DLS->Size Charge Result: Surface Charge (mV) Zeta->Charge Degree Result: Degree of PEGylation (Distribution) MALDI->Degree Analysis Comprehensive Characterization Report Size->Analysis Charge->Analysis Degree->Analysis

Figure 4: Experimental Workflow for Characterizing PEGylated Nanoparticles.

Challenges and Limitations of PEGylation

Despite its widespread success, PEGylation is not without its challenges and limitations.

  • Immunogenicity of PEG: Although long considered non-immunogenic, studies have shown that PEG itself can elicit an immune response, leading to the formation of anti-PEG antibodies.[23][37] Pre-existing anti-PEG antibodies have been found in a portion of the healthy population.[35] The presence of these antibodies can lead to an "accelerated blood clearance" (ABC) phenomenon upon repeated administration of a PEGylated therapeutic, where the drug is cleared much more rapidly than expected, reducing its efficacy.[11][23] In rare cases, this can also lead to hypersensitivity or anaphylactic reactions.[23]

  • Reduced Bioactivity: The same steric hindrance that provides the "stealth" effect can also be a drawback.[27] The PEG chains may mask the active site of a protein or hinder its interaction with a target receptor, leading to a partial loss of biological activity.[][14] This necessitates a careful balance between optimizing the pharmacokinetic benefits and preserving the pharmacodynamic properties of the drug.[14]

  • Manufacturing and Characterization Complexity: The process of PEGylation adds complexity and cost to drug manufacturing.[7] Achieving a consistent and well-defined degree of PEGylation from batch to batch can be challenging. The resulting product is often a heterogeneous mixture of molecules with varying numbers of PEG chains attached, which requires extensive analytical characterization.[34]

  • Non-Biodegradability: A key drawback of PEG is its low biodegradability.[26] While smaller PEG chains can be excreted through the kidneys, larger chains may accumulate in tissues, raising potential long-term safety concerns.[26] Research is ongoing to develop biodegradable PEGs or alternative polymers to mitigate this issue.[7]

Conclusion

PEGylation remains a gold-standard technology in the field of drug delivery, offering a powerful and versatile platform for improving the therapeutic index of a wide range of drugs, from small molecules to large biologics.[26] Its ability to prolong circulation half-life, reduce immunogenicity, and enable passive tumor targeting through the EPR effect has revolutionized the treatment of numerous diseases.[4][15] However, the challenges associated with anti-PEG immunity and potential loss of bioactivity highlight the need for continued innovation. Future research directions include the development of site-specific PEGylation techniques to create more homogeneous products, the design of cleavable PEG linkers, and the exploration of alternative "stealth" polymers to overcome the limitations of current approaches.[7] By addressing these challenges, PEGylation will continue to be a critical tool in the development of safer and more effective medicines.

References

Understanding bifunctional crosslinkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of bifunctional crosslinkers, essential reagents for the covalent conjugation of biomolecules. We will delve into their classification, chemical reactivity, and diverse applications, with a focus on providing practical data and methodologies to empower your research and development endeavors.

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are molecules with two reactive ends capable of covalently bonding to specific functional groups on other molecules, such as proteins, peptides, or nucleic acids.[1][2] These reagents are fundamental in bioconjugation, the process of creating stable complexes from two or more biomolecules.[2][3] The structure of a bifunctional crosslinker typically consists of two reactive groups connected by a spacer arm. The nature of these reactive groups dictates the target functional groups, while the spacer arm influences the distance between the conjugated molecules and can impart properties like solubility or cleavability.

The applications of bifunctional crosslinkers are extensive and impactful, particularly in drug development. They are instrumental in:

  • Creating Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4][5]

  • Studying Protein-Protein Interactions: Stabilizing transient interactions to elucidate cellular pathways and protein complex structures.[6]

  • Immobilizing Biomolecules: Attaching proteins, antibodies, or enzymes to solid supports for use in assays, diagnostics, and purification.[7]

  • Developing Immunogens: Conjugating haptens to carrier proteins to elicit a robust immune response for antibody production.[8]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be classified based on the nature of their reactive ends and the properties of their spacer arm.

Homobifunctional vs. Heterobifunctional
  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same functional group, such as crosslinking the subunits of a protein.[6][9] A common example is Disuccinimidyl suberate (DSS), which has two NHS esters for reacting with primary amines.[6] While straightforward to use, they can lead to undesired polymerization and self-conjugation.[7]

  • Heterobifunctional Crosslinkers: These have two different reactive groups, allowing for a more controlled, sequential (two-step) conjugation.[7][9] This minimizes unwanted side reactions.[7][10] A widely used example is SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which contains an NHS ester to react with amines and a maleimide group to react with sulfhydryls.[6][10]

Reactive Group Chemistry

The specificity of a crosslinker is determined by its reactive groups, which target specific functional groups on biomolecules.[2][7]

  • Amine-Reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive group, targeting the primary amines found on lysine residues and the N-terminus of proteins.[1][2] The reaction is most efficient at a pH of 7.0-9.0 and results in a stable amide bond.[1][11]

  • Sulfhydryl-Reactive: Maleimides are the most popular choice for targeting sulfhydryl groups on cysteine residues.[7] This reaction is highly specific and forms a stable thioether bond at a pH range of 6.5-7.5.[11]

  • Carboxyl-Reactive: Carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used to couple carboxyl groups to primary amines.[7] EDC is a "zero-length" crosslinker, meaning it facilitates the direct formation of an amide bond without becoming part of the final crosslink.[7]

  • Photoreactive: These crosslinkers, typically containing aryl-azide or diazirine groups, are inert until activated by UV light.[11][] Upon activation, they can react non-specifically with a variety of functional groups, making them useful for capturing interactions when specific functional group targets are unknown or unavailable.[11][]

Spacer Arm Properties

The spacer arm connects the two reactive ends and its characteristics are crucial for the functionality of the crosslinker.

  • Length: The length of the spacer arm determines the distance between the conjugated molecules.[13] This can be a critical factor when studying protein structures or interactions. Spacer arms are often categorized as short (<10 Å), medium (10.1–30 Å), or long (>30 Å).[13]

  • Cleavable vs. Non-Cleavable:

    • Cleavable Linkers: These contain a bond within the spacer arm that can be broken under specific conditions, such as reduction (disulfide bonds), changes in pH (acid-labile linkers), or enzymatic activity.[5][14] This is particularly important in applications like ADCs, where the cytotoxic payload needs to be released inside the target cell.[5][14]

    • Non-Cleavable Linkers: These form a stable, permanent bond between the molecules.[5][15] They are preferred when long-term stability is required, for instance, in certain ADC designs where the drug is released upon lysosomal degradation of the antibody.[5][16]

  • Solubility: The solubility of a crosslinker is determined by its overall chemical structure. Some crosslinkers are hydrophobic and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.[1][10] Others are made water-soluble by the addition of sulfonate groups (e.g., Sulfo-SMCC), which is advantageous for reactions involving sensitive proteins that could be denatured by organic solvents.[11] Water-soluble crosslinkers are also generally membrane-impermeable, making them ideal for targeting cell surface proteins.[1][10]

Quantitative Data of Common Bifunctional Crosslinkers

The following tables summarize the key quantitative properties of commonly used homobifunctional and heterobifunctional crosslinkers.

Table 1: Homobifunctional Crosslinkers
CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Water Soluble?
DSS (Disuccinimidyl suberate)NHS ester11.4NoNo
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-NHS ester11.4NoYes
DSG (Disuccinimidyl glutarate)NHS ester7.7NoNo
DSP (Dithiobis(succinimidyl propionate))NHS ester12.0Yes (Disulfide)No
DTSSP (3,3'-Dithiobis(sulfosuccinimidyl propionate))Sulfo-NHS ester12.0Yes (Disulfide)Yes
BMH (Bismaleimidohexane)Maleimide16.1NoNo

Data compiled from multiple sources.[6]

Table 2: Heterobifunctional Crosslinkers
CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Cleavable?Water Soluble?
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)NHS esterMaleimide8.3NoNo
Sulfo-SMCC (Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Sulfo-NHS esterMaleimide11.6NoYes
MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester)NHS esterMaleimide10.2NoNo
LC-SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate with long chain)NHS esterMaleimide11.6NoNo
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide(activates -COOH)0NoYes

Data compiled from multiple sources.[6][7]

Experimental Protocols

This section provides detailed methodologies for key bioconjugation experiments.

Protocol 1: Two-Step Protein-Protein Conjugation Using SMCC

This protocol describes the conjugation of a protein with available primary amines (Protein 1) to a protein with available sulfhydryl groups (Protein 2).

Materials:

  • Protein 1 (in amine-free buffer, e.g., PBS)

  • Protein 2 (with free sulfhydryls; if necessary, reduce disulfide bonds with TCEP and desalt)

  • SMCC crosslinker

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Desalting columns

Procedure:

Step 1: Maleimide-Activation of Protein 1

  • Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[7]

  • Immediately before use, prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.[6]

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the solution of Protein 1.[6][16] The final concentration of the organic solvent should be kept low (ideally <10%) to avoid protein denaturation.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.[4][17]

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the maleimide groups from reacting with sulfhydryl groups on Protein 2 in an uncontrolled manner.[4][7]

Step 2: Conjugation to Sulfhydryl-Containing Protein 2

  • Immediately combine the desalted, maleimide-activated Protein 1 with Protein 2 in the desired molar ratio.

  • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • (Optional) To quench any unreacted maleimide groups, add a sulfhydryl-containing compound such as cysteine or β-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15 minutes.[6]

  • Purify the final protein-protein conjugate using size-exclusion chromatography or another suitable purification method to separate the conjugate from unconjugated proteins and quenching reagents.

Protocol 2: Antibody Labeling with an NHS Ester Crosslinker

This protocol outlines the general procedure for labeling an antibody with a molecule containing an NHS ester, such as a fluorescent dye.

Materials:

  • Antibody (in a buffer free of primary amines, such as PBS)

  • NHS ester-containing label (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Antibody Preparation: If the antibody solution contains stabilizers like BSA or amino acids like glycine, it must be purified first.[5] Exchange the antibody into the Labeling Buffer. A typical antibody concentration is 1-5 mg/mL.[]

  • NHS Ester Preparation: Allow the vial of the NHS ester to come to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO or DMF.[5][9]

  • Labeling Reaction: While gently stirring the antibody solution, add a 5- to 15-fold molar excess of the NHS ester stock solution.[][15] The optimal ratio may need to be determined empirically.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[9][15]

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[5][6] Incubate for 15-30 minutes.

  • Purification: Separate the labeled antibody from the free label and quenching reagent using a desalting column or dialysis.[9][]

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry. Store the labeled antibody appropriately, often at 4°C for short-term and -20°C for long-term storage.[9][15]

Visualizations of Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key decision-making processes and experimental workflows in bioconjugation.

Crosslinker_Selection_Workflow start Start: Define Conjugation Goal q1 What functional groups are available on Molecule A? start->q1 q2 What functional groups are available on Molecule B? q1->q2 q3 Are the functional groups on A and B the same? q2->q3 q4 Is controlled, sequential conjugation required? homo Select Homobifunctional Crosslinker q3->homo Yes hetero Select Heterobifunctional Crosslinker q3->hetero No q5 Is release of one molecule required? cleavable Select Cleavable Crosslinker q5->cleavable Yes non_cleavable Select Non-Cleavable Crosslinker q5->non_cleavable No homo->q5 hetero->q5 Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_mol1 Prepare Molecule 1 (e.g., Antibody in PBS) activate Step 1: Activate Molecule 1 with Crosslinker prep_mol1->activate prep_mol2 Prepare Molecule 2 (e.g., Drug, Dye) conjugate Step 2: Conjugate Activated Molecule 1 with Molecule 2 prep_mol2->conjugate prep_crosslinker Prepare Crosslinker (e.g., Dissolve in DMSO) prep_crosslinker->activate purify1 Remove Excess Crosslinker (Desalting Column) activate->purify1 purify1->conjugate quench Quench Reaction (Optional) conjugate->quench purify2 Purify Final Conjugate (e.g., SEC, Dialysis) conjugate->purify2 if no quench quench->purify2 analyze Characterize Conjugate (e.g., Spectroscopy, SDS-PAGE) purify2->analyze SMCC_Reaction_Mechanism protein1 Protein 1 (-NH2) activated_protein Maleimide-Activated Protein 1 protein1->activated_protein Step 1 (pH 7-9) smcc SMCC (NHS ester-spacer-maleimide) smcc->activated_protein conjugate Stable Conjugate (Thioether Bond) activated_protein->conjugate Step 2 (pH 6.5-7.5) nhs_leaving_group NHS (byproduct) activated_protein->nhs_leaving_group protein2 Protein 2 (-SH) protein2->conjugate

References

Methodological & Application

Application Notes and Protocols for Azido-PEG5-azide in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG5-azide as a homobifunctional, hydrophilic linker in click chemistry. This versatile reagent is particularly valuable for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a water-soluble, homobifunctional linker featuring two terminal azide groups separated by a five-unit polyethylene glycol (PEG) chain. The azide moieties enable highly selective and efficient covalent bond formation with alkyne-containing molecules through two primary "click" chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]

The PEG spacer enhances the aqueous solubility of the resulting conjugates, reduces aggregation, and can improve the pharmacokinetic properties of therapeutic molecules.[3] This makes this compound an ideal tool for linking two different molecular entities, such as a targeting moiety and a therapeutic payload, in a controlled and efficient manner.

Key Features of this compound in Click Chemistry

  • Homobifunctionality: Allows for the sequential conjugation of two different alkyne-containing molecules.

  • PEG Spacer: The hydrophilic PEG chain improves the solubility and reduces the aggregation of the final conjugate.[3]

  • Biocompatibility: The resulting triazole linkage is stable under physiological conditions.

  • Versatility: Compatible with both copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry, offering flexibility for different applications and sensitivities of the molecules involved.[4][5]

Comparative Analysis of CuAAC and SPAAC

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, particularly the sensitivity of the biomolecules to copper and the desired reaction kinetics.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required.[2]No catalyst is needed.[1]
Alkyne Reactant Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)[6]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[4]Slower than CuAAC, with rates dependent on the specific cyclooctyne used.[6]
Biocompatibility Limited for in vivo applications due to the cytotoxicity of copper.[4]Excellent biocompatibility, making it ideal for live-cell and in vivo studies.[4]
Side Reactions Potential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst.[7]Minimal side reactions due to the bioorthogonal nature of the reactants.[7]
Yields Generally high to quantitative.[7]Generally high, but can be influenced by the steric hindrance of the reactants.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step sequential click chemistry reaction to conjugate two different alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne).

Protocol 1: Two-Step Sequential Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for molecules that are not sensitive to copper.

Materials:

  • This compound

  • Molecule A-Alkyne (e.g., an alkyne-modified drug)

  • Molecule B-Alkyne (e.g., an alkyne-modified antibody or targeting ligand)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Organic Co-solvent (e.g., DMSO or DMF)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC)

Procedure:

Step 1: Conjugation of this compound to Molecule A-Alkyne

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of Molecule A-Alkyne in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.[8]

    • Prepare a 200 mM stock solution of THPTA in water.[8]

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).[8]

  • Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.[8]

  • Reaction Setup: In a reaction vessel, add Molecule A-Alkyne to the reaction buffer. Then, add the this compound stock solution to achieve a 1:1.5 to 1:5 molar ratio of alkyne to azide. The final concentration of the organic solvent should be kept below 10% if working with sensitive biomolecules.

  • Initiation of Reaction: Add the premixed Cu(I)/THPTA complex to the reaction mixture (typically 25 equivalents relative to the azide).[8] To initiate the click reaction, add the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).[8]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.[8]

  • Purification of Mono-Conjugate: Purify the resulting mono-conjugated product (Molecule A-Alkyne-PEG5-Azide) to remove excess this compound and other reagents. Size-exclusion chromatography or reverse-phase HPLC are common methods.

Step 2: Conjugation of Mono-Conjugate to Molecule B-Alkyne

  • Reaction Setup: In a new reaction vessel, dissolve the purified mono-conjugated product in the reaction buffer. Add Molecule B-Alkyne to achieve a 1:1.2 to 1:3 molar ratio of the mono-conjugate to Molecule B-Alkyne.

  • Catalyst Addition and Reaction Initiation: Repeat steps 1.2, 1.4, and 1.5 from the first conjugation, adding the catalyst premix and sodium ascorbate to initiate the second click reaction.

  • Final Purification: Purify the final conjugate (Molecule A-PEG5-Molecule B) using an appropriate method such as SEC, affinity chromatography, or HPLC to remove unreacted starting materials and byproducts.

Protocol 2: Two-Step Sequential Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is ideal for conjugating copper-sensitive biomolecules or for applications in living systems.

Materials:

  • This compound

  • Molecule A with a strained alkyne (e.g., DBCO-modified protein)

  • Molecule B with a strained alkyne (e.g., BCN-modified payload)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Organic Co-solvent (optional, e.g., DMSO)

  • Purification system (e.g., SEC or dialysis)

Procedure:

Step 1: Conjugation of this compound to Molecule A-Strained Alkyne

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a stock solution of Molecule A-Strained Alkyne in an appropriate buffer or solvent.

  • Reaction Setup: In a reaction vessel, dissolve Molecule A-Strained Alkyne in the reaction buffer. Add the this compound stock solution to achieve a 1:1.5 to 1:5 molar ratio of strained alkyne to azide.

  • Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time will depend on the specific strained alkyne used.

  • Purification of Mono-Conjugate: Purify the mono-conjugated product (Molecule A-Strained Alkyne-PEG5-Azide) using a method that is suitable for the biomolecule, such as SEC or dialysis, to remove excess this compound.

Step 2: Conjugation of Mono-Conjugate to Molecule B-Strained Alkyne

  • Reaction Setup: In a new reaction vessel, dissolve the purified mono-conjugated product in the reaction buffer. Add Molecule B-Strained Alkyne to achieve a 1:1.2 to 1:3 molar ratio of the mono-conjugate to Molecule B-Strained Alkyne.

  • Incubation: Repeat the incubation step as described in 2.3.

  • Final Purification: Purify the final conjugate (Molecule A-PEG5-Molecule B) using an appropriate method to remove any unreacted starting materials.

Application Example: PROTAC Synthesis

This compound is an excellent linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[9] A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[10]

Experimental Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Alkyne-modified POI Ligand C Mono-conjugated Intermediate A->C Step 1: Click Reaction (CuAAC or SPAAC) B This compound B->C E Final PROTAC (POI Ligand-PEG5-E3 Ligase Ligand) C->E Step 2: Click Reaction (CuAAC or SPAAC) Purify1 Purification of Intermediate C->Purify1 D Alkyne-modified E3 Ligase Ligand D->E Purify2 Purification of Final PROTAC E->Purify2 Purify1->D Char LC-MS, NMR, HPLC Purify2->Char

Caption: A typical workflow for the synthesis of a PROTAC using a homobifunctional this compound linker.

PROTAC Mechanism of Action and Targeted Signaling Pathway

PROTACs function by hijacking the cell's ubiquitin-proteasome system to degrade the target protein.[9] For example, a PROTAC could be designed to target a key protein in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.[11]

PROTAC_Mechanism cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_protac PROTAC Action PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ternary Ternary Complex (mTOR-PROTAC-E3) mTOR->Ternary Binds to Proteasome Proteasomal Degradation mTOR->Proteasome Degraded by PROTAC PROTAC (Degrader) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruited by Ub Ubiquitination Ternary->Ub Induces Ub->mTOR

Caption: PROTAC-mediated degradation of mTOR, a key protein in the PI3K/AKT/mTOR signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
Low reaction yield in CuAAC Oxidation of Cu(I) to inactive Cu(II).Degas all solutions and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a sufficient excess of sodium ascorbate is used.
Inefficient catalyst-ligand complex formation.Premix the CuSO₄ and THPTA/TBTA ligand before adding to the reaction mixture.
Low reaction yield in SPAAC Steric hindrance between the reacting molecules.Increase the reaction time and/or temperature. Consider using a longer PEG linker to reduce steric hindrance.
Low reactivity of the strained alkyne.Choose a more reactive strained alkyne (e.g., DBCO derivatives are generally more reactive than BCN).
Difficulty in purifying the final conjugate The PEG linker imparts similar solubility properties to the starting materials and the product.Use a high-resolution purification method such as HPLC. If possible, incorporate an affinity tag into one of the molecules to facilitate purification.
Precipitation during the reaction Poor solubility of one of the components or the conjugate.Increase the proportion of organic co-solvent (e.g., DMSO or DMF), but be mindful of its effect on biomolecule stability. The PEG linker in this compound should help mitigate this issue.

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex molecular architectures through click chemistry. Its homobifunctional nature, coupled with the beneficial properties of the PEG spacer, makes it an invaluable reagent for researchers in drug discovery and development. By carefully selecting the appropriate click chemistry method (CuAAC or SPAAC) and optimizing the reaction conditions, scientists can efficiently generate novel bioconjugates with tailored properties for a wide range of applications.

References

Application Notes: Step-by-Step Guide for Azido-PEG5-azide Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azido-PEG5-azide is a homobifunctional, water-soluble polyethylene glycol (PEG) linker used extensively in bioconjugation and drug development.[1] Its structure consists of two terminal azide (-N₃) groups separated by a five-unit PEG spacer. This configuration allows for the straightforward linkage of two alkyne-containing molecules through "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility.[2][3]

The primary application of this compound involves two main types of azide-alkyne cycloaddition reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole.[4] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[3][4] The ring strain provides the energy for the reaction to proceed without a catalyst, making it highly suitable for applications in living systems where copper toxicity is a concern.[4][5]

These application notes provide detailed protocols for using this compound to conjugate biomolecules, quantitative data for reaction comparison, and troubleshooting guidelines for common challenges.

Bioconjugation Strategy & Workflow

The bifunctional nature of this compound allows for a sequential, two-step conjugation strategy. This involves reacting one azide group of the linker with a first alkyne-containing molecule, purifying the resulting intermediate, and then reacting the second azide group with a second alkyne-containing molecule. This ensures the formation of a well-defined final conjugate.

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A Molecule A (Alkyne-functionalized) R1 Reaction 1 (CuAAC or SPAAC) A->R1 B This compound B->R1 I Intermediate Conjugate (Molecule A-PEG5-azide) R1->I P1 Purification I->P1 R2 Reaction 2 (CuAAC or SPAAC) P1->R2 Purified Intermediate C Molecule B (Alkyne-functionalized) C->R2 F Final Conjugate (Molecule A-PEG5-Molecule B) R2->F P2 Purification & Analysis F->P2

Sequential bioconjugation workflow using this compound.

Experimental Protocols

This protocol describes the conjugation of an alkyne-functionalized protein to this compound.

A. Materials and Reagents

  • Alkyne-functionalized Protein (in amine-free buffer, e.g., PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)[6]

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[6]

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 200 mM in water)[6]

  • DMSO (for dissolving linker if needed)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., Size-Exclusion Chromatography)[6]

B. Experimental Procedure

  • Reagent Preparation:

    • Dissolve the alkyne-functionalized protein in PBS to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMSO or PBS to create a 10-20 mM stock solution.

    • Prepare a fresh solution of sodium ascorbate. The solution is prone to oxidation and should be used within a day.[7]

  • Catalyst Premix: In a microcentrifuge tube, mix CuSO₄ and THPTA ligand in a 1:2 to 1:5 molar ratio.[6][8] Let the solution stand for 2-3 minutes to allow for complex formation.[6]

  • Conjugation Reaction:

    • In a new tube, add the alkyne-functionalized protein solution.

    • Add this compound to the protein solution. A molar excess of 10-20 equivalents relative to the protein is recommended to drive the reaction.

    • Add the premixed CuSO₄/THPTA solution. Final concentrations of 0.1 mM to 0.25 mM copper are often effective.[8]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[8]

    • Gently mix the solution and incubate at room temperature for 1-4 hours, protecting it from light.[6]

  • Purification:

    • Remove unreacted linker and reagents using Size-Exclusion Chromatography (SEC), which separates molecules based on their hydrodynamic radius.[]

    • Alternatively, dialysis or tangential flow filtration can be used for buffer exchange and removal of small molecules.

  • Analysis:

    • Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the protein.

    • Use Mass Spectrometry (MS) to determine the exact mass of the conjugate and confirm the degree of labeling.[10]

This protocol is for the copper-free conjugation of a strained-alkyne (e.g., DBCO)-functionalized molecule to the intermediate conjugate from the previous step.

A. Materials and Reagents

  • Purified Azide-PEG5-Protein intermediate

  • DBCO-functionalized molecule

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., SEC or IEX)

B. Experimental Procedure

  • Reagent Preparation:

    • Ensure the purified Azide-PEG5-Protein is in a suitable buffer like PBS.

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to prepare a stock solution.

  • Conjugation Reaction:

    • Add the DBCO-functionalized molecule to the Azide-PEG5-Protein solution. A 2-4 molar excess of the DBCO component is typically sufficient.[11]

    • Mix gently and allow the reaction to proceed at room temperature or 4°C. Reaction times can vary from 4 to 48 hours depending on the reactivity of the components.[11]

  • Purification and Analysis:

    • Purify the final conjugate using an appropriate chromatography method such as SEC or Ion-Exchange Chromatography (IEX) to remove any unreacted materials.[][12]

    • Analyze the final product using SDS-PAGE and Mass Spectrometry to confirm the successful formation of the desired A-PEG5-B conjugate.[10]

Quantitative Data Summary

The choice between CuAAC and SPAAC depends on the specific requirements of the experiment, such as the tolerance for copper, desired reaction speed, and the nature of the biomolecules involved.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) required (e.g., CuSO₄ + Sodium Ascorbate)[4]None required[4]
Alkyne Reactant Terminal Alkyne[4]Strained Cyclooctyne (e.g., DBCO, BCN)[4]
Typical Reaction Time Minutes to a few hours[4]Several hours to overnight[4]
Reaction Rate Fast (Rate constants ~10² - 10⁴ M⁻¹s⁻¹)[13]Slower (Rate constants ~10⁻³ - 1 M⁻¹s⁻¹)[5][13]
Typical Yield High to quantitative[4]Generally high, but can be variable[4]
Biocompatibility Limited for in vivo use due to copper cytotoxicity[4]Excellent for in vivo and live cell applications[4]

Reaction Mechanism Diagrams

The fundamental difference between CuAAC and SPAAC lies in the activation of the alkyne and the requirement of a catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Conjugation Yield Inappropriate reaction conditions.Optimize temperature, time, and solvent to improve yields.[14]
Low purity of antibody or protein (>95% purity recommended).Purify the biomolecule before conjugation to remove competing impurities.
Inactive catalyst (CuAAC).Use a freshly prepared sodium ascorbate solution; ensure the correct ligand-to-copper ratio.[6][7]
Inaccessible reactive sites on the protein.Consider alternative reactive sites or modify the protein to improve accessibility.[15]
Protein Aggregation Over-labeling of the protein surface.Perform a titration to find the optimal linker-to-protein ratio.[16]
Hydrophobicity of the linker or conjugated molecule.Add stabilizing excipients like glycerol (5-20%) or arginine (50-100 mM) to the buffer.[16]
High protein concentration.Perform the reaction at a lower protein concentration.[16]
Lack of Site Specificity Multiple reactive sites are available on the biomolecule.Use site-specific incorporation of unnatural amino acids to introduce a single alkyne handle.[15]
Instability of Conjugate Incorrect storage conditions.Store bioconjugates at -20 to -80°C in aliquots to prevent degradation from freeze-thaw cycles, unless specified otherwise.
Linker length is not optimal.Experiment with crosslinkers of different lengths to improve stability.[14]

References

Application Notes and Protocols for Azido-PEG5-azide in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of PEG Linkers

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][] A PROTAC molecule consists of three key components: a "warhead" ligand that binds to the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[]

The linker is a critical determinant of a PROTAC's efficacy. Its length, composition, and flexibility influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[1][5] Polyethylene glycol (PEG) linkers are among the most common motifs used in PROTAC design, with some statistics indicating their use in over half of reported PROTACs.[5] PEG linkers offer several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[6]

  • Biocompatibility: PEG is well-known for its low toxicity and immunogenicity.

  • Optimizable Length: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the warhead and anchor ligands to achieve maximal degradation potency.[5]

  • Conformational Flexibility: The flexibility of the PEG chain can help the PROTAC adopt an optimal conformation for ternary complex formation.[6]

Azido-PEG5-azide: A Versatile Homobifunctional Linker

This compound is a PEG-based, homobifunctional linker designed for the efficient synthesis of PROTACs. Its structure consists of a 5-unit polyethylene glycol chain capped at both ends with highly reactive azide (N₃) groups. This symmetrical design makes it an ideal building block for modular PROTAC assembly using one of the most reliable bioorthogonal reactions: "click chemistry".

The terminal azide groups enable facile and high-yield conjugation to alkyne-functionalized ligands via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[7] This approach offers a convergent and efficient synthetic strategy, allowing for the rapid generation of PROTAC libraries with diverse warheads and E3 ligase ligands for screening and optimization.[1] The resulting triazole ring formed during the click reaction is metabolically stable and contributes to the linker's structural properties.

Diagrams and Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-Anchor) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC mechanism of action, leading to targeted protein degradation.

Synthesis_Workflow cluster_workflow Convergent PROTAC Synthesis via Click Chemistry Ligand1 Alkyne-functionalized POI Ligand Final_PROTAC Final PROTAC Molecule Ligand1->Final_PROTAC Ligand2 Alkyne-functionalized E3 Ligase Ligand Intermediate Monofunctionalized Linker-Ligand 2 Ligand2->Intermediate Step 1: CuAAC Reaction Linker This compound Linker->Intermediate Intermediate->Final_PROTAC Step 2: CuAAC Reaction

Caption: A convergent workflow for PROTAC synthesis using this compound.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via CuAAC

This protocol describes a general procedure for the two-step synthesis of a PROTAC using a homobifunctional azide linker. It assumes the starting materials, an alkyne-functionalized POI ligand and an alkyne-functionalized E3 ligase ligand, are prepared in advance.

Materials:

  • Alkyne-functionalized E3 ligase ligand (e.g., Alkyne-Pomalidomide)

  • This compound

  • Alkyne-functionalized POI ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: e.g., a mixture of Dimethylformamide (DMF), t-BuOH, and water.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, as a copper ligand)

  • Reverse-phase HPLC for purification

Procedure:

Step 1: Synthesis of the Monofunctionalized Intermediate

  • In a reaction vial, dissolve the Alkyne-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent mixture (e.g., DMF/t-BuOH/H₂O at a 4:1:1 ratio).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 equivalents).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (0.15 equivalents). If using, pre-mix the copper sulfate with THPTA.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (the monofunctionalized azide-PEG5-E3 Ligand intermediate) by silica gel column chromatography or reverse-phase HPLC.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the purified intermediate from Step 1 (1.0 equivalent) and the Alkyne-functionalized POI ligand (1.0 equivalent) in the solvent mixture.

  • Repeat steps 1.2 through 1.9. The final purification of the PROTAC molecule is typically performed using reverse-phase HPLC to achieve high purity (>95%).

  • Characterize the final product by LC-MS and ¹H NMR.

Parameter Representative Value Source/Comment
Reaction Scale 10-100 mgTypical for lab-scale PROTAC synthesis.
Solvent Volume 1-5 mLAdjusted based on the scale.
Reaction Time 2-12 hours per stepMonitored by LC-MS for completion.
Typical Yield 55-90% per click stepBased on literature for similar CuAAC reactions.[8]
Final Purity >95%Required for biological assays.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol provides a standard method to quantify the degradation of a target protein in cells after treatment with a synthesized PROTAC.

Materials:

  • Cultured cells expressing the POI (e.g., MCF-7, HEK293)

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • PROTAC Treatment: The next day, treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) to determine the dose-response. Include a vehicle-only control. Incubate for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is characterized by two key parameters derived from dose-response experiments:

  • DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.

  • Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations. A higher Dₘₐₓ indicates greater efficacy.

The table below shows representative performance data for a hypothetical BRD4-targeting PROTAC synthesized using an this compound linker, with JQ1 as the warhead and Pomalidomide as the E3 ligase anchor.

PROTAC Construct Linker Cell Line Treatment Time (h) DC₅₀ (nM) Dₘₐₓ (%) Source/Comment
Example-PROTAC-1This compound22Rv124~25 nM>90%Representative data based on similar published BRD4 degraders. Actual values require experimental determination.
Benchmark (dBET1)Alkyl Linker22Rv124~30 nM>95%Published data for comparison.

Note: The optimal linker length and composition are highly dependent on the specific POI and E3 ligase pair. The flexibility and length of the PEG5 linker are hypothesized to facilitate the formation of a productive ternary complex, leading to potent degradation.[4] Empirical testing of various linker lengths is crucial for optimizing a PROTAC for a new target.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Azido-PEG5-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile bifunctional linker enables the conjugation of two alkyne-containing molecules or the formation of polymers, offering significant potential in drug development, biomolecule labeling, and materials science.

Introduction to CuAAC and this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][3] The reaction forms a stable triazole linkage between an azide and a terminal alkyne. This compound is a homobifunctional polyethylene glycol (PEG) linker containing two terminal azide groups. This structure allows for several conjugation strategies:

  • Homobifunctional Crosslinking: Linking two identical alkyne-containing molecules.

  • Heterobifunctional Crosslinking: Sequentially linking two different alkyne-containing molecules.

  • Polymer Synthesis: Reacting with a dialkyne monomer to form polymers.

The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates, making it particularly suitable for biological applications.[4]

Key Considerations for Reactions with this compound

Due to its bifunctional nature, precise control of stoichiometry is critical to achieve the desired product. The outcome of the reaction (mono-adduct, di-adduct, or polymer) is dictated by the molar ratio of the reactants.

  • For mono-substitution (to create a hetero-bifunctional linker): A significant excess of the first alkyne should be used relative to the this compound to favor the formation of the mono-adduct. Subsequent purification is necessary to remove the unreacted diazide and the excess alkyne before introducing the second alkyne.

  • For di-substitution (to link two molecules): A slight excess of the alkyne(s) is recommended to ensure complete reaction of both azide groups.

  • For polymerization: A 1:1 molar ratio of this compound and a di-alkyne molecule is required.

Experimental Protocols

The following protocols provide starting points for CuAAC reactions using this compound. Optimization may be required depending on the specific substrates and desired outcome.

Materials and Reagents
  • This compound

  • Alkyne-containing molecule(s)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Solvent: Deoxygenated water, PBS, or a mixture of water and a miscible organic solvent (e.g., DMSO, t-butanol)

  • Purification system (e.g., size-exclusion chromatography (SEC), reversed-phase HPLC, ion-exchange chromatography)

Protocol 1: Homobifunctional Conjugation of a Single Alkyne

This protocol aims to link two molecules of the same alkyne to the this compound linker.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne_A1 Alkyne A Di_adduct A-Triazole-PEG₅-Triazole-A Alkyne_A1->Di_adduct Azido_PEG5_azide N₃-PEG₅-N₃ Azido_PEG5_azide->Di_adduct Alkyne_A2 Alkyne A Alkyne_A2->Di_adduct Cu(I) Cu(I) from CuSO₄ + Sodium Ascorbate Cu(I)->Di_adduct Ligand THPTA Ligand->Di_adduct

Caption: Homobifunctional CuAAC Reaction Workflow.

Procedure:

  • Prepare Stock Solutions:

    • This compound: 10 mM in deoxygenated water or appropriate solvent.

    • Alkyne-molecule: 25 mM in a compatible solvent.

    • CuSO₄: 50 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

    • THPTA: 100 mM in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the this compound solution.

    • Add 2.2 equivalents of the alkyne-molecule solution.

    • Add the THPTA solution to a final concentration of 5 mM.

    • Add the CuSO₄ solution to a final concentration of 1 mM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 20 mM.

    • Gently vortex the reaction mixture.

    • Incubate at room temperature for 1-4 hours. Protect from light if using photosensitive molecules.

  • Purification:

    • Purify the conjugate using an appropriate chromatographic technique such as size-exclusion chromatography to remove excess reagents and catalyst.

Quantitative Data (Representative):

Reactant A (Alkyne)Molar Ratio (Alkyne:Diazide)Reaction Time (h)Typical Yield
Small Molecule2.2 : 12>90%
Peptide2.5 : 1480-95%
Oligonucleotide3 : 1475-90%
Protocol 2: Stepwise Heterobifunctional Conjugation

This protocol describes the sequential addition of two different alkynes.

Reaction Scheme:

G cluster_step1 Step 1: Mono-Adduct Formation cluster_purification Purification cluster_step2 Step 2: Di-Adduct Formation Alkyne_A Alkyne A (Excess) Mono_adduct A-Triazole-PEG₅-N₃ Alkyne_A->Mono_adduct Diazide N₃-PEG₅-N₃ Diazide->Mono_adduct Purify Purify Mono-adduct Mono_adduct->Purify Purified_mono A-Triazole-PEG₅-N₃ Purify->Purified_mono Alkyne_B Alkyne B Di_adduct A-Triazole-PEG₅-Triazole-B Alkyne_B->Di_adduct Purified_mono->Di_adduct

Caption: Stepwise Heterobifunctional CuAAC Workflow.

Step 1: Synthesis of Mono-adduct

  • Follow the reaction setup as in Protocol 1, but use a 5-10 fold molar excess of the first alkyne molecule (Alkyne A) relative to this compound.

  • Incubate for 1-2 hours to favor mono-substitution.

  • Purify the resulting mono-adduct from unreacted diazide and excess Alkyne A. This is a critical step and may require preparative HPLC or other high-resolution techniques.[5]

Step 2: Synthesis of Di-adduct

  • Use the purified mono-adduct from Step 1.

  • Follow the reaction setup as in Protocol 1, using a 1.1 to 1.5 fold molar excess of the second alkyne molecule (Alkyne B) relative to the mono-adduct.

  • Incubate for 2-4 hours.

  • Purify the final heterobifunctional conjugate.

Quantitative Data (Representative):

StepReactantMolar RatioReaction Time (h)Typical Yield (per step)
1Alkyne A : Diazide10 : 1250-70% (mono-adduct)
2Alkyne B : Mono-adduct1.2 : 13>85%
Protocol 3: Polymer Synthesis

This protocol is for the formation of a polymer using this compound and a di-alkyne.

Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Diazide N₃-PEG₅-N₃ Polymer -[Triazole-PEG₅-Triazole-X]n- Diazide->Polymer Dialkyne Alkyne-X-Alkyne Dialkyne->Polymer Cu(I) Cu(I) from CuSO₄ + Sodium Ascorbate Cu(I)->Polymer Ligand THPTA Ligand->Polymer

Caption: CuAAC Polymerization Workflow.

Procedure:

  • Prepare Stock Solutions: As in Protocol 1, with the addition of a di-alkyne stock solution (10 mM).

  • Reaction Setup:

    • In a suitable reaction vessel, combine equimolar amounts (1:1 ratio) of this compound and the di-alkyne. The final concentration of each monomer should be determined based on the desired polymer properties.

    • Add the THPTA ligand to a final concentration of 5 mol% relative to the azide groups.

    • Add CuSO₄ to a final concentration of 1 mol% relative to the azide groups.

  • Initiate the Reaction:

    • Add sodium ascorbate to a final concentration of 10 mol% relative to the azide groups.

    • Stir the reaction at room temperature. The reaction time will influence the polymer chain length and can range from a few hours to overnight.

  • Purification:

    • The polymer can be purified by precipitation in a non-solvent (e.g., cold diethyl ether or methanol, depending on the polymer's solubility) followed by filtration and drying.

Quantitative Data (Representative):

Monomer ConcentrationReaction Time (h)Polymerization Outcome
10 mM6Oligomers/Low MW Polymer
100 mM12Higher MW Polymer
1 M24High MW Polymer

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction Inactive catalyst (Cu(I) oxidized to Cu(II))Ensure all aqueous solutions are deoxygenated. Prepare sodium ascorbate solution fresh. Increase the concentration of sodium ascorbate.
Copper sequestration by substrateIncrease the concentration of the copper/ligand complex.
Formation of undesired products (e.g., only mono-adduct in a di-substitution reaction) Incorrect stoichiometryCarefully check the concentrations of stock solutions and the volumes added. Increase the equivalents of the alkyne.
Steric hindrance from the first conjugated moleculeIncrease reaction time and/or temperature (e.g., to 37°C). Consider a longer PEG linker if steric hindrance is a persistent issue.
Precipitation of reagents or product Poor solubility of reactants or productAdd a co-solvent like DMSO or DMF (up to 50%). Ensure adequate mixing.
Difficulty in purifying the desired product Similar properties of starting materials and productsOptimize the chromatographic method (e.g., change the gradient in HPLC, use a different column for SEC). For heterobifunctional synthesis, ensure the two alkynes have significantly different properties to aid in separation.

Safety Precautions

  • Azides are potentially explosive and should be handled with care, although PEG-azides are generally considered to be of low hazard. Avoid contact with heavy metals (other than the copper catalyst) and strong acids.

  • Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handle all chemicals in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of applications in bioconjugation and materials science.

References

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] This reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[1] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[2] The inherent ring strain of the cyclooctyne provides the driving force for a rapid and highly selective cycloaddition, forming a stable triazole linkage.[1]

Azido-PEG5-azide: A Homobifunctional Linker for SPAAC

This compound is a hydrophilic, homobifunctional linker featuring two terminal azide groups separated by a five-unit polyethylene glycol (PEG) spacer. This symmetrical structure makes it an ideal reagent for crosslinking two molecules that have been functionalized with a strained alkyne. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, reduces steric hindrance, and can improve the pharmacokinetic properties of bioconjugates.[3] this compound is a versatile tool for various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and for conjugating biomolecules such as proteins and peptides.[1][4]

Data Presentation: Quantitative Analysis of SPAAC Kinetics

The efficiency of SPAAC reactions is influenced by several factors, including the structure of the azide and cyclooctyne, the reaction buffer, pH, and temperature. The inclusion of a PEG linker has been shown to enhance reaction rates.

Table 1: Second-Order Rate Constants for SPAAC Reactions with a DBCO-PEG5-Functionalized Antibody

Azide ReactantBuffer (pH 7.4)Temperature (°C)Second-Order Rate Constant (k₂, M⁻¹s⁻¹)
1-azido-1-deoxy-β-D-glucopyranosidePBS250.18 - 0.37
1-azido-1-deoxy-β-D-glucopyranosideHEPES250.37
3-azido-L-alaninePBS250.18
3-azido-L-alanineHEPES250.22

Data adapted from a study investigating SPAAC kinetics with a DBCO-PEG5-trastuzumab conjugate.[5][6] The presence of the PEG5 linker was found to increase the reaction rate by an average of 31 ± 16% compared to a non-PEGylated DBCO-antibody.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using this compound

This protocol describes the conjugation of two different DBCO-functionalized molecules (Molecule A and Molecule B) using the homobifunctional linker this compound. A sequential approach is recommended to minimize the formation of homodimers.

Materials:

  • DBCO-functionalized Molecule A

  • DBCO-functionalized Molecule B

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or HEPES buffer, pH 7.4

  • Organic Solvent (optional): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification System: Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Analytical Instruments: Mass Spectrometer (e.g., ESI-MS), HPLC system

Procedure:

Step 1: Reaction of this compound with DBCO-functionalized Molecule A

  • Dissolve Reactants:

    • Dissolve DBCO-functionalized Molecule A in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in DMSO or the reaction buffer at a concentration of 10-50 mM.

  • Reaction Setup:

    • In a reaction vessel, add the solution of DBCO-functionalized Molecule A.

    • Add a 0.5 to 0.9 molar equivalent of the this compound stock solution to the solution of Molecule A. Using a slight excess of the DBCO-functionalized molecule will help ensure that the majority of the linker reacts on only one side.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Reaction progress can be monitored by LC-MS to observe the formation of the singly-reacted intermediate (Molecule A-PEG5-azide).

  • Purification (Optional but Recommended):

    • Remove the excess unreacted DBCO-functionalized Molecule A and any homodimeric product (Molecule A-PEG5-Molecule A) using an appropriate chromatography method (e.g., SEC). This step is crucial for obtaining a pure heterodimeric final product.

Step 2: Reaction of the Intermediate with DBCO-functionalized Molecule B

  • Reaction Setup:

    • To the purified solution of the Molecule A-PEG5-azide intermediate, add a 1.1 to 1.5-fold molar excess of DBCO-functionalized Molecule B.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours with gentle agitation.

  • Purification of the Final Conjugate:

    • Purify the final heterodimeric conjugate (Molecule A-PEG5-Molecule B) from unreacted starting materials and any remaining homodimeric byproducts using SEC or RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using mass spectrometry to verify the expected molecular weight.

    • Assess the purity of the conjugate by HPLC.

Protocol 2: Synthesis of a Symmetric PROTAC using this compound

This protocol outlines the synthesis of a symmetric PROTAC by conjugating two equivalents of a DBCO-functionalized ligand for a target protein to the this compound linker.

Materials:

  • DBCO-functionalized target protein ligand

  • This compound

  • Reaction Solvent: Anhydrous DMSO or DMF

  • Purification System: Preparative RP-HPLC

  • Analytical Instruments: ¹H NMR, Mass Spectrometer (e.g., HRMS)

Procedure:

  • Dissolve Reactants:

    • Dissolve the DBCO-functionalized target protein ligand in anhydrous DMSO to a final concentration of 10-20 mM.

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

  • Reaction Setup:

    • In a reaction vessel, add the solution of this compound.

    • Add 2.2 equivalents of the DBCO-functionalized target protein ligand solution. A slight excess of the ligand ensures complete reaction of the linker.

  • Incubation:

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification:

    • Purify the resulting symmetric PROTAC molecule by preparative RP-HPLC.

  • Characterization:

    • Confirm the structure and identity of the final PROTAC product using ¹H NMR and high-resolution mass spectrometry (HRMS).

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product This compound This compound (N₃-PEG₅-N₃) Triazole_Product Stable Triazole Linkage This compound->Triazole_Product SPAAC DBCO_Molecule DBCO-Functionalized Molecule DBCO_Molecule->Triazole_Product [3+2] Cycloaddition

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Homobifunctional_Conjugation_Workflow Start Start Step1 Step 1: React DBCO-Molecule A with this compound Start->Step1 Intermediate Intermediate Product: Molecule A-PEG5-azide Step1->Intermediate Purification1 Optional Purification (e.g., SEC) Intermediate->Purification1 Step2 Step 2: React Intermediate with DBCO-Molecule B Intermediate->Step2 Without Purification Purification1->Step2 Final_Product Final Heterodimeric Conjugate: Molecule A-PEG5-Molecule B Step2->Final_Product Purification2 Purification (e.g., HPLC) Final_Product->Purification2 Characterization Characterization (MS, HPLC) Purification2->Characterization End End Characterization->End

Caption: Experimental workflow for sequential homobifunctional conjugation.

References

Application Notes and Protocols for Azido-PEG5-azide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The linker connecting the antibody to the cytotoxic payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity.[2][3] Polyethylene glycol (PEG) linkers have become integral in modern ADC design due to their ability to enhance solubility, increase stability, prolong circulation half-life, and reduce immunogenicity.[3][]

This document provides detailed application notes and protocols for the use of Azido-PEG5-azide, a homobifunctional PEG linker, in the development of ADCs. This compound features two terminal azide groups, enabling the use of "click chemistry" for conjugating molecules that have been functionalized with alkyne groups.[] This bioorthogonal reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for complex biomolecule modifications.[6]

Advantages of Using this compound in ADCs

The incorporation of a PEG spacer like this compound offers several key advantages in ADC development:

  • Improved Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[7][8] The hydrophilic nature of the PEG chain helps to mitigate these issues, especially at higher drug-to-antibody ratios (DARs).[3][7]

  • Enhanced Pharmacokinetics: The PEG linker increases the hydrodynamic radius of the ADC, which can reduce renal clearance and extend its plasma half-life.[7] This prolonged circulation time allows for greater accumulation of the ADC at the tumor site.[2]

  • Reduced Immunogenicity: The PEG chain can shield the cytotoxic payload and potentially immunogenic epitopes on the antibody from the immune system, thereby reducing the risk of an immune response.[3]

  • Precise Control over Conjugation: The use of click chemistry with an azide linker allows for precise and stable conjugation, resulting in a more homogeneous ADC product with a defined DAR.[6]

Experimental Protocols

The use of a homobifunctional linker such as this compound necessitates a three-stage conjugation strategy. This involves the separate modification of the antibody and the cytotoxic payload with alkyne handles, followed by the "click" reaction with the bis-azide linker.

Stage 1: Antibody Modification with an Alkyne Handle

This protocol describes the introduction of an alkyne group onto the antibody, typically through the reaction of an NHS-ester-functionalized alkyne with lysine residues.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester (or other suitable alkyne-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)

  • Desalting columns or dialysis equipment

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4) using a desalting column or dialysis.

    • Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.

  • NHS Ester-Alkyne Stock Solution:

    • Immediately before use, dissolve the DBCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Adjust the pH of the antibody solution to 8.3-8.5 using the reaction buffer.

    • Add a 5- to 10-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the antibody solution while gently vortexing. The optimal molar ratio may require empirical determination.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Purification of Alkyne-Modified Antibody:

    • Remove the excess, unreacted NHS ester-alkyne by passing the reaction mixture through a desalting column pre-equilibrated with PBS.

    • Collect the fractions containing the antibody. The purified alkyne-modified antibody is now ready for conjugation with the linker and drug.

Stage 2: Cytotoxic Payload Modification with an Alkyne Handle

This step involves functionalizing the cytotoxic drug with an alkyne group. The specific chemistry will depend on the functional groups available on the payload. For a payload with a primary amine, an NHS-ester-alkyne can be used, similar to the antibody modification.

Stage 3: ADC Synthesis via Click Chemistry

This protocol outlines the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to conjugate the alkyne-modified antibody and alkyne-modified payload using the this compound linker.

Materials:

  • Alkyne-modified antibody (from Stage 1)

  • Alkyne-modified cytotoxic payload (from Stage 2)

  • This compound linker

  • Anhydrous DMSO

  • PBS buffer (pH 7.4)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified payload in DMSO to a concentration of 10-20 mM.

    • Dissolve the this compound linker in DMSO to a concentration of 10-20 mM.

  • Click Reaction:

    • In a suitable reaction vessel, combine the alkyne-modified antibody with a 3- to 5-fold molar excess of the alkyne-modified payload.

    • Add a 1.5- to 2-fold molar excess of the this compound linker stock solution to the antibody-payload mixture. The exact molar ratios should be optimized to achieve the desired DAR.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight with gentle mixing.

  • Purification of the Final ADC:

    • Purify the resulting ADC from unreacted linker and payload using a size-exclusion chromatography (SEC) system.

    • Collect the fractions corresponding to the monomeric ADC.

ADC Characterization Protocols

Following synthesis and purification, the ADC must be thoroughly characterized to ensure its quality and efficacy.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC.[9] It can be determined using several methods:

  • UV-Vis Spectroscopy: This is a simple method if the drug and antibody have distinct absorbance maxima. By measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the drug, the concentrations of each can be determined and the DAR calculated.[9]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a hydrophobic drug increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs will elute at different times. The weighted average of the peak areas can be used to calculate the average DAR.

  • Mass Spectrometry: Mass spectrometry can be used to determine the exact mass of the ADC, and from this, the number of conjugated drug molecules can be precisely determined.[10]

Assessment of ADC Stability and Aggregation

The stability of the ADC is crucial for its safety and efficacy. Aggregation can lead to increased immunogenicity and altered pharmacokinetic properties.[8][9]

  • Size-Exclusion Chromatography (SEC): SEC is the most common method to assess the purity and aggregation of ADCs. It separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.[8]

  • Dynamic Light Scattering (DLS): DLS is used to estimate the average size and size distribution of particles in the ADC formulation, providing information on the presence of aggregates.[8]

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[6][11][12][13]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and control antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • SDS-HCl solution (10% w/v SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C with 5% CO₂ overnight to allow for cell attachment.[11]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in culture medium.

    • Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.[2]

    • Incubate the plate at 37°C for 48-144 hours.[11]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[11]

    • Add 100 µL of 10% SDS-HCl solution to each well and incubate at 37°C overnight in the dark to dissolve the formazan crystals.[11]

    • Read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables summarize representative quantitative data from preclinical studies on the impact of PEG linker length on ADC properties. While this data is not specific to this compound, it provides a valuable comparison for researchers.

Table 1: Impact of PEG Linker Length on ADC Clearance in Rats [2]

LinkerClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Data adapted from Burke et al., 2017.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity [2]

LinkerFold Reduction in Cytotoxicity (compared to no PEG)
4 kDa PEG4.5
10 kDa PEG22

Data from a study on miniaturized affibody-based drug conjugates.

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_antibody Antibody Modification cluster_payload Payload Modification cluster_conjugation Click Chemistry Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody alkyne_mAb Alkyne-Modified Antibody mAb->alkyne_mAb Lysine Conjugation alkyne_nhs Alkyne-NHS Ester alkyne_nhs->alkyne_mAb ADC Antibody-Drug Conjugate alkyne_mAb->ADC payload Cytotoxic Payload alkyne_payload Alkyne-Modified Payload payload->alkyne_payload Functionalization alkyne_payload->ADC azido_peg This compound azido_peg->ADC purified_ADC Purified ADC ADC->purified_ADC SEC DAR DAR Determination purified_ADC->DAR Stability Stability Analysis purified_ADC->Stability Cytotoxicity Cytotoxicity Assay purified_ADC->Cytotoxicity

Caption: Workflow for ADC synthesis using a homobifunctional this compound linker.

Signaling Pathways of Common ADC Payloads

The cytotoxic payloads delivered by ADCs typically induce cell death through one of two primary mechanisms: disruption of microtubule dynamics or DNA damage.[14][15][16]

Tubulin Inhibitors (e.g., Auristatins, Maytansinoids)

Tubulin_Inhibition_Pathway ADC ADC Internalization & Payload Release Payload Tubulin Inhibitor (e.g., MMAE, DM1) ADC->Payload Tubulin Tubulin Dimers Payload->Tubulin Binds to Microtubules Microtubule Dynamics (Polymerization/Depolymerization) Tubulin->Microtubules Disrupts Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Inhibits Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway for ADC payloads that are tubulin inhibitors.

DNA Damaging Agents (e.g., Calicheamicin, Duocarmycin)

DNA_Damage_Pathway ADC ADC Internalization & Payload Release Payload DNA Damaging Agent (e.g., Calicheamicin) ADC->Payload DNA Nuclear DNA Payload->DNA Binds and Cleaves DSB DNA Double-Strand Breaks DNA->DSB DDR DNA Damage Response Activation DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway for ADC payloads that are DNA damaging agents.

References

Application Notes: Azido-PEG5-azide for Advanced Surface Modification of Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The surface modification of nanoparticles is a critical step in tailoring their functionality for advanced applications in drug delivery, diagnostics, and targeted therapeutics.[1] Azido-PEG5-azide is a homobifunctional, hydrophilic linker designed for the efficient and versatile surface engineering of a wide range of nanoparticles.[2] This molecule features a five-unit polyethylene glycol (PEG) chain, which imparts a hydrophilic shield to the nanoparticle surface—a process known as PEGylation. This modification enhances colloidal stability, prolongs systemic circulation time, and crucially, reduces non-specific protein adsorption (opsonization), thereby minimizing premature clearance by the immune system.[1][3][4][5]

The true versatility of this compound lies in its terminal azide (N₃) groups. These groups are exceptionally stable and serve as reactive handles for "click chemistry," one of the most efficient and bio-orthogonal conjugation strategies available.[6][7] Specifically, the azide groups readily participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1][8][9] These reactions allow for the covalent attachment of a diverse array of molecules, such as targeting ligands, imaging agents, or therapeutic payloads that contain a corresponding alkyne group, enabling the creation of highly specific and multifunctional nanocarriers.[8][10]

Key Features and Applications

  • Enhanced Biocompatibility and Stability: The PEG spacer provides a hydration layer that prevents nanoparticle aggregation and reduces recognition by the reticuloendothelial system (RES).[3][5]

  • Reduced Opsonization: The hydrophilic shield minimizes the adsorption of plasma proteins, which is a key factor in extending the in-vivo circulation half-life of nanoparticles.[4][5]

  • Versatile Bioconjugation: The dual azide terminals enable highly specific and efficient "click" chemistry reactions for the attachment of various biomolecules, creating a multifunctional platform.[6][7]

  • Targeted Drug Delivery: Targeting moieties (e.g., antibodies, peptides, folate) can be conjugated to the nanoparticle surface to facilitate selective accumulation at disease sites, such as tumors.[9][10]

  • Advanced Diagnostics and Imaging: Imaging agents can be attached to the nanoparticles for applications in magnetic resonance imaging (MRI), fluorescence imaging, and other diagnostic modalities.[9]

Quantitative Data on Nanoparticle Modification

The surface modification of nanoparticles with PEG linkers induces significant changes in their physicochemical properties, which are critical for their biological performance.

Table 1: Representative Physicochemical Properties of Nanoparticles Before and After PEGylation

Nanoparticle TypeModificationHydrodynamic Diameter (nm)Zeta Potential (mV)Reference
Itraconazole-loaded NPsNone253-30.1[4]
Itraconazole-loaded NPsAfter PEG grafting286-18.6[4]
Polysaccharide-based NPsAmine-functionalized~200-250(Not specified)[11]
Polysaccharide-based NPsAfter 5 kDa PEGylation~200-250 (no aggregation)(Not specified)[11]

Table 2: Effect of PEGylation on Protein Adsorption and Cellular Uptake

Nanoparticle SystemKey FindingQuantitative ImpactReference
PLA-PEG NPs (5 kDa PEG)Protein AdsorptionDrastic reduction in protein adsorption when PEG content increased from 2% to 5% w/w.[3]
PS NPs (3.4 kDa PEG)Protein Adsorption90% reduced adsorption of proteins in human plasma compared to uncoated NPs.[3]
Gold Nanoparticles (AuNPs)Protein CoronaPEGylation does not completely inhibit protein adsorption, but surface chemistry and size are major factors.[12]
10 nm AuNPs with AS1411Tumor Cell Uptake (in vivo)PEGylation significantly increased the uptake by tumor cells.[13]
Polysaccharide-based NPsImmune Cell BindingPEGylation decreases unspecific cell uptake in various primary immune cell types.[11]

Experimental Protocols

The following protocols provide a framework for the surface modification of nanoparticles using this compound and subsequent functionalization via click chemistry.

Protocol 1: Surface Modification of Nanoparticles with this compound

This protocol describes a general method for attaching this compound to nanoparticles that have been pre-functionalized with a suitable reactive group (e.g., amines, thiols). The example below details the modification of amine-functionalized iron oxide nanoparticles (IONPs).

Materials:

  • Amine-functionalized nanoparticles (e.g., IONPs)

  • This compound

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)

  • Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)

  • Non-solvent for precipitation (e.g., diethyl ether)

  • Washing solvents (e.g., reaction solvent, acetone)

Procedure:

  • Dispersion: Disperse the amine-functionalized nanoparticles in anhydrous DMF at a concentration of 1-5 mg/mL. Ensure a homogenous dispersion by sonication for 15-20 minutes.

  • Reagent Addition: In a separate vial, dissolve this compound in anhydrous DMF. Add this solution to the nanoparticle dispersion. A 5 to 10-fold molar excess of the PEG linker relative to the estimated surface amine groups is recommended.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA, to the reaction mixture to act as a proton scavenger.

  • Reaction: Allow the reaction to proceed for 24-48 hours at room temperature with continuous gentle stirring or mixing.

  • Purification (Precipitation): Precipitate the functionalized nanoparticles by adding a non-solvent like diethyl ether to the reaction mixture.

  • Purification (Washing): Collect the nanoparticles using a strong magnet (for IONPs) or by centrifugation.[1] Discard the supernatant.

  • Wash the nanoparticles extensively (at least 3 times) with the reaction solvent (DMF) and then with a more volatile solvent like acetone to remove unreacted reagents and byproducts.[1]

  • Drying: Dry the final product (Azido-PEG-NPs) under vacuum.

Characterization:

  • FTIR Spectroscopy: Confirm the presence of the azide group with its characteristic peak around 2100 cm⁻¹.[1]

  • Dynamic Light Scattering (DLS): Measure the change in hydrodynamic diameter and polydispersity index to confirm surface modification.

  • Zeta Potential: Measure the change in surface charge.

  • Thermogravimetric Analysis (TGA): Quantify the amount of PEG linker grafted onto the nanoparticle surface.[1][3]

Protocol 2: Functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a targeting ligand, fluorescent dye) to the surface of the Azido-PEG-NPs.

Materials:

  • Azido-PEG-NPs (from Protocol 1)

  • Alkyne-functionalized molecule of interest

  • Deionized water or appropriate buffer (e.g., PBS)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

Procedure:

  • Dispersion: Disperse the Azido-PEG-NPs in deionized water or a suitable buffer.

  • Reagent Addition: Add the alkyne-functionalized molecule to the nanoparticle dispersion. The molar ratio of the alkyne molecule to the surface azide groups will depend on the desired degree of functionalization.

  • Catalyst Addition: Add the freshly prepared sodium ascorbate solution to the mixture, followed by the CuSO₄ solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO₄.[1]

  • Reaction: Allow the click reaction to proceed for 1-4 hours at room temperature with gentle mixing, protected from light.[1]

  • Purification: Purify the functionalized nanoparticles to remove the copper catalyst, excess ligand, and byproducts. This is typically achieved through repeated cycles of centrifugation and resuspension or via magnetic separation for magnetic nanoparticles.

Visualizations

G cluster_0 Step 1: PEGylation cluster_1 Step 2: Click Chemistry Conjugation A Bare Nanoparticles (e.g., Amine-Functionalized) B Add this compound + Base (e.g., DIPEA) in DMF A->B C React for 24-48h B->C D Purify & Dry (Centrifugation/Magnetic Separation) C->D E Azido-PEG-Nanoparticles D->E F Add Alkyne-Ligand E->F Disperse in Buffer G Add Catalysts (CuSO4 / Sodium Ascorbate) F->G H React for 1-4h G->H I Purify Nanoparticles H->I J Final Ligand-Conjugated Nanoparticles I->J

NP—PEG—N₃

>];

}

Catalyst [label="CuSO₄\nSodium Ascorbate", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

NP_Conjugate [label=<

NP—PEG—Triazole Ring—Ligand

, shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

{NP_Azide, Alkyne} -> Catalyst [style=invis]; Catalyst -> NP_Conjugate; } caption: "Mechanism of CuAAC conjugation on the nanoparticle surface."

G NP PEGylated Nanoparticle Membrane Cell Membrane NP->Membrane Binding CoatedPit Clathrin-Coated Pit Membrane->CoatedPit Internalization via Clathrin-Mediated Endocytosis Endosome Early Endosome CoatedPit->Endosome Lysosome Lysosome (Degradation) Endosome->Lysosome Cytoplasm Cytoplasmic Release (Drug Delivery) Endosome->Cytoplasm Endosomal Escape

References

Application Notes and Protocols for Peptide Dimerization using Azido-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dimerization of peptides is a powerful strategy in drug discovery and development to enhance binding affinity, selectivity, and in vivo stability. This is often achieved by crosslinking two peptide monomers with a linker molecule. Poly(ethylene glycol) (PEG) linkers are widely used for this purpose due to their biocompatibility, water solubility, and ability to provide a flexible spacer between the peptide units.[1][2] Azido-PEG5-azide is a homobifunctional PEG linker that can be used to covalently link two alkyne-containing peptide monomers via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reaction.[3][4] This application note provides a detailed experimental setup for the dimerization of peptides using this compound, including protocols for the labeling reaction, purification, and characterization of the resulting peptide dimer.

Experimental Overview

The overall workflow for the dimerization of an alkyne-containing peptide with this compound involves three main stages:

  • Peptide Dimerization Reaction: An alkyne-modified peptide is reacted with this compound using either CuAAC or SPAAC click chemistry to form the peptide dimer.

  • Purification of the Peptide Dimer: The resulting mixture, containing the peptide dimer, unreacted monomer, and other reagents, is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization of the Peptide Dimer: The purified peptide dimer is characterized by mass spectrometry (MALDI-TOF or ESI-MS) to confirm its identity and purity.

Below is a graphical representation of the experimental workflow.

G cluster_0 Peptide Dimerization cluster_1 Purification cluster_2 Characterization P1 Alkyne-Modified Peptide R1 Click Reaction (CuAAC or SPAAC) P1->R1 L1 This compound L1->R1 P2 Crude Reaction Mixture R1->P2 S1 RP-HPLC P2->S1 P3 Purified Peptide Dimer S1->P3 A1 Mass Spectrometry (MALDI-TOF / ESI-MS) P3->A1

Figure 1: Experimental workflow for peptide dimerization.

Materials and Reagents

Material/ReagentSupplierCatalog No. (Example)
Alkyne-modified peptideCustom SynthesisN/A
This compoundBroadPharmBP-26347
Copper(II) sulfate (CuSO4)Sigma-Aldrich451657
Sodium ascorbateSigma-AldrichA7631
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Sigma-Aldrich762342
DBCO-modified peptideCustom SynthesisN/A
Acetonitrile (ACN), HPLC gradeFisher ScientificA998
Trifluoroacetic acid (TFA)Sigma-AldrichT6508
Water, HPLC gradeFisher ScientificW6
α-Cyano-4-hydroxycinnamic acid (CHCA)Sigma-AldrichC2020

Experimental Protocols

Protocol 1: Peptide Dimerization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the dimerization of an alkyne-containing peptide with this compound using a copper catalyst.

1. Reagent Preparation:

  • Alkyne-Peptide Stock Solution (10 mM): Dissolve the alkyne-modified peptide in water or a suitable buffer (e.g., PBS) to a final concentration of 10 mM.

  • This compound Stock Solution (5 mM): Dissolve this compound in water to a final concentration of 5 mM.

  • Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO4 in water to a final concentration of 50 mM.

  • THPTA Stock Solution (100 mM): Dissolve THPTA in water to a final concentration of 100 mM.

  • Sodium Ascorbate Stock Solution (100 mM): Prepare a fresh solution of sodium ascorbate in water at a final concentration of 100 mM.

2. Dimerization Reaction:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

ReagentVolume (µL) for 100 µL final volumeFinal Concentration
Alkyne-Peptide (10 mM)202 mM
This compound (5 mM)201 mM
CuSO4 (50 mM)10.5 mM
THPTA (100 mM)11 mM
Water/Buffer48N/A
Sodium Ascorbate (100 mM)1010 mM
  • Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC to assess its completion.

Protocol 2: Peptide Dimerization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a copper catalyst, which can be beneficial for sensitive peptides. This requires a peptide modified with a strained alkyne, such as a dibenzocyclooctyne (DBCO) group.

1. Reagent Preparation:

  • DBCO-Peptide Stock Solution (10 mM): Dissolve the DBCO-modified peptide in a suitable solvent (e.g., DMSO or water) to a final concentration of 10 mM.

  • This compound Stock Solution (5 mM): Dissolve this compound in the same solvent as the peptide to a final concentration of 5 mM.

2. Dimerization Reaction:

  • In a microcentrifuge tube, combine the following reagents:

ReagentVolume (µL) for 100 µL final volumeFinal Concentration
DBCO-Peptide (10 mM)202 mM
This compound (5 mM)201 mM
Reaction Buffer (e.g., PBS)60N/A
  • Vortex the reaction mixture gently and incubate at room temperature for 2-12 hours. The reaction progress can be monitored by RP-HPLC.

Protocol 3: Purification of the Peptide Dimer by RP-HPLC

The peptide dimer can be purified from the reaction mixture using preparative or semi-preparative RP-HPLC.[5][6][7]

1. HPLC System and Column:

  • HPLC System: A preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column suitable for peptide purification (e.g., 250 x 10 mm, 5 µm particle size).

2. Mobile Phases:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

3. Purification Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dilute the reaction mixture with Mobile Phase A and inject it onto the column.

  • Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a suitable flow rate (e.g., 4 mL/min).

  • Monitor the elution profile at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks. The peptide dimer is expected to elute later than the monomer due to its increased size and hydrophobicity.

  • Analyze the collected fractions by mass spectrometry to identify the fraction containing the purified peptide dimer.

  • Pool the pure fractions and lyophilize to obtain the purified peptide dimer as a powder.

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry

1. Sample Preparation:

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50% acetonitrile, 0.1% TFA.

  • Mix 1 µL of the purified peptide dimer solution (approximately 1 mg/mL in water) with 1 µL of the matrix solution directly on the MALDI target plate.

  • Allow the spot to air dry completely.

2. Mass Spectrometry Analysis:

  • Acquire the mass spectrum in positive ion reflector mode.

  • Calibrate the instrument using a standard peptide mixture.

  • The expected mass of the peptide dimer will be (2 x Mass of alkyne-peptide) + Mass of this compound.

Quantitative Data and Expected Results

The following table provides hypothetical but realistic data for the dimerization of a 10-amino acid alkyne-containing peptide (MW = 1200 Da).

ParameterValue
Peptide Monomer
SequenceAlkyne-Gly-Ser-Val-Ile-Pro-Leu-Ala-Phe-Lys
Molecular Weight (Da)1200
This compound Linker
Molecular Weight (Da)360.4
Peptide Dimer
Expected Molecular Weight (Da)(2 x 1200) + 360.4 = 2760.4
RP-HPLC
Monomer Retention Time (min)15.2
Dimer Retention Time (min)22.8
Mass Spectrometry (MALDI-TOF)
Monomer [M+H]⁺ (m/z)1201.0
Dimer [M+H]⁺ (m/z)2761.4
Reaction Yield
Estimated Yield after Purification40-60%

Signaling Pathway Visualization

Peptide dimers are often designed to target cell surface receptors, such as G protein-coupled receptors (GPCRs), to modulate their signaling. For example, dimeric ligands for the CXCR4 receptor have been shown to have enhanced biological activity.[8][9] The following diagram illustrates a simplified signaling pathway that can be activated by a dimeric peptide ligand binding to a GPCR.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Receptor GPCR Dimer G_protein G Protein Activation Receptor->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cell_Response Cellular Response Kinase_Cascade->Cell_Response Ligand Dimeric Peptide Ligand Ligand->Receptor Binding & Activation

Figure 2: Simplified GPCR signaling pathway.

Conclusion

The use of this compound in combination with click chemistry provides a robust and efficient method for the synthesis of peptide dimers. The detailed protocols and expected results presented in this application note offer a comprehensive guide for researchers in the fields of peptide chemistry and drug development to generate and characterize novel dimeric peptide ligands with potentially enhanced therapeutic properties. The ability to systematically vary the linker length by using different PEG-azide reagents allows for the optimization of the biological activity of these promising molecules.[1]

References

Application Notes and Protocols for Azido-PEG5-azide in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG5-azide as a homobifunctional crosslinker in the formation of hydrogels, primarily through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. The information provided is intended to guide researchers in the design, synthesis, and characterization of PEG-based hydrogels for various biomedical applications, including drug delivery and tissue engineering.

Introduction

This compound is a discrete polyethylene glycol (PEG) derivative containing five ethylene glycol units and terminated with an azide group at both ends. This short-chain, hydrophilic, and biocompatible crosslinker is particularly well-suited for creating well-defined hydrogel networks with tunable properties. The azide functional groups allow for efficient crosslinking with alkyne-functionalized polymers or molecules via "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and proceed under mild, aqueous conditions.[1]

The most common crosslinking strategy employing this compound is the copper-free SPAAC reaction. This involves reacting the azide groups with a strained alkyne, such as dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or aza-dibenzocyclooctyne (DIBAC), functionalized on another polymer backbone (e.g., another PEG, hyaluronic acid, or a peptide).[2][3][4] This reaction is highly efficient and biocompatible, making it ideal for in situ hydrogel formation and the encapsulation of sensitive biological cargo like cells and proteins.[5][6]

Key Applications

  • Drug Delivery: The tunable mesh size and degradability of this compound crosslinked hydrogels allow for the controlled release of therapeutic agents, from small molecules to large proteins.[7][8][9]

  • Tissue Engineering: The biocompatibility and ability to mimic the extracellular matrix make these hydrogels excellent scaffolds for 3D cell culture and tissue regeneration.[4][5]

  • Injectable Hydrogels: The rapid gelation kinetics of the SPAAC reaction enable the formation of injectable hydrogels that can be administered in a minimally invasive manner and conform to irregular defect sites.[5][10]

Data Presentation: Hydrogel Properties

The properties of hydrogels formed using azide-functionalized PEGs are highly tunable by altering parameters such as polymer concentration, the molecular weight of the PEG arms, and the nature of the alkyne crosslinker. While specific data for this compound is limited in the literature, the following tables summarize representative quantitative data for hydrogels formed with short-chain or low molecular weight azide-functionalized PEGs via SPAAC. This data provides a general expectation of the properties achievable.

Disclaimer: The following data is compiled from studies using various short-chain and low molecular weight azide-functionalized PEGs and different alkyne crosslinkers. The specific properties of a hydrogel crosslinked with this compound will depend on the precise experimental conditions and the complementary alkyne-functionalized polymer used.

Table 1: Mechanical and Physical Properties of Azide-PEG Crosslinked Hydrogels

Precursor PolymersPolymer Concentration (% w/v)Gelation Time (s)Young's Modulus (kPa)Swelling Ratio (q)
4-arm PEG-azide (10 kDa) + 4-arm PEG-DBCO (10 kDa)5~ 3001 - 545 - 76
4-arm PEG-azide (10 kDa) + DIBAC-functionalized polymer1010 - 601 - 18Not Reported
Azide-modified Hyaluronic Acid + 4-arm PEG-cyclooctyne (10 kDa)2-5~ 300~ 185 (compressive)Not Reported

Table 2: Influence of PEG Chain Length on Hydrogel Properties

PropertyEffect of Increasing PEG Chain Length
Swelling Ratio Increases. Longer PEG chains between crosslinks allow for greater water uptake.[11][12]
Storage Modulus Decreases. A lower crosslinking density with longer PEG chains results in a softer hydrogel.[12]
Mesh Size Increases. The distance between polymer chains is larger with longer linkers.
Drug Release Generally faster for smaller molecules due to a larger mesh size. For hydrogels that degrade, the release rate can be tuned by the degradability of the backbone or crosslinks, which can be independent of PEG length.[7][8]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of hydrogels using this compound and a strained alkyne-functionalized polymer via SPAAC.

Protocol 1: Hydrogel Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • This compound

  • DBCO-functionalized polymer (e.g., 4-arm PEG-DBCO, 10 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

  • Syringes and mixing connector (for injectable formulation) or mold (for pre-formed scaffolds)

Procedure:

  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS to the desired final concentration (e.g., for a 5% w/v hydrogel, prepare a 10% w/v stock solution). Ensure complete dissolution.

    • Dissolve the DBCO-functionalized polymer in PBS to the desired final concentration (e.g., for a 5% w/v hydrogel, prepare a 10% w/v stock solution). Ensure complete dissolution.

    • Maintain a 1:1 molar ratio of azide to DBCO groups for optimal crosslinking.

  • Hydrogel Formation (Injectable Method):

    • Draw the this compound solution into one syringe.

    • Draw the DBCO-functionalized polymer solution into a second syringe of equal volume.

    • Connect the two syringes to a Luer-lock mixing connector.

    • Rapidly and thoroughly mix the two solutions by passing the contents back and forth between the syringes for 10-15 seconds.

    • Inject the mixed solution into the desired location or mold before gelation occurs. Gelation is typically observed within minutes.[5]

  • Hydrogel Formation (Molded Scaffold Method):

    • Pipette equal volumes of the this compound and DBCO-functionalized polymer solutions into a sterile tube.

    • Vortex or pipette mix vigorously for 10-15 seconds.

    • Immediately cast the solution into a mold of the desired shape and size.

    • Allow the hydrogel to crosslink at room temperature or 37°C for at least 1 hour to ensure complete reaction.[6]

Protocol 2: Characterization of Hydrogel Swelling Ratio

Materials:

  • Formed hydrogel

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Lyophilizer or vacuum oven

  • Analytical balance

Procedure:

  • Prepare hydrogel discs of a defined size.

  • Allow the hydrogels to swell in PBS at 37°C until equilibrium is reached (typically 24-48 hours).

  • Remove the swollen hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and record the swollen weight (Ws).

  • Freeze the hydrogels and lyophilize them until a constant dry weight is achieved, or dry in a vacuum oven.

  • Record the dry weight (Wd) of the hydrogel.

  • Calculate the swelling ratio (q) using the following formula:

    • q = Ws / Wd

Protocol 3: Characterization of Hydrogel Mechanical Properties (Rheometry)

Materials:

  • Formed hydrogel

  • Rheometer with parallel plate geometry

Procedure:

  • Prepare hydrogel discs of a diameter matching the rheometer's parallel plates (e.g., 8 mm or 20 mm).

  • Place the hydrogel on the bottom plate of the rheometer.

  • Lower the upper plate to contact the hydrogel and apply a slight compressive strain (e.g., 10%).

  • Perform a frequency sweep at a constant strain (within the linear viscoelastic region, typically 0.1-1%) to determine the storage modulus (G') and loss modulus (G''). The storage modulus represents the elastic properties of the hydrogel.

Visualizations

Signaling Pathways and Experimental Workflows

Hydrogel_Formation_Workflow cluster_prep Precursor Preparation cluster_formation Hydrogel Formation cluster_characterization Characterization A Dissolve this compound in PBS C Mix Precursor Solutions (1:1 Azide:Alkyne) A->C B Dissolve Alkyne-Polymer (e.g., PEG-DBCO) in PBS B->C D Cast into Mold or Inject C->D E Incubate for Crosslinking (e.g., 1 hr at 37°C) D->E F Swelling Ratio Measurement E->F G Rheological Analysis (Storage Modulus) E->G H Drug Release Study E->H

SPAAC_Mechanism Azide Polymer-PEG4-N3 Triazole Stable Triazole Linkage (Crosslinked Hydrogel Network) Azide->Triazole + DBCO Polymer'-DBCO DBCO->Triazole

Cell_Signaling_Pathway cluster_matrix Hydrogel Microenvironment cluster_cell Encapsulated Cell Stiffness Hydrogel Stiffness (Tunable via Crosslinking) Integrin Integrin Adhesion Stiffness->Integrin Sensed by FocalAdhesion Focal Adhesion Formation Integrin->FocalAdhesion Cytoskeleton Cytoskeletal Tension FocalAdhesion->Cytoskeleton YAPTAZ YAP/TAZ Signaling Cytoskeleton->YAPTAZ Regulates Nucleus Nucleus YAPTAZ->Nucleus Translocation Gene Gene Expression (e.g., Differentiation, Proliferation) Nucleus->Gene

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG5-azide Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges, particularly low yield, encountered during Azido-PEG5-azide click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my click chemistry reaction with this compound. What are the common causes?

Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving this compound can arise from several factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent (e.g., sodium ascorbate) or exposure of the reaction to air can deactivate the catalyst.[1][2]

  • Poor Reagent Quality: Degradation of the this compound or the alkyne-containing molecule can prevent the reaction from proceeding efficiently. The purity of solvents and other reagents is also critical.[1]

  • Uncontrolled Polymerization: Since this compound is a homobifunctional linker with an azide at each end, it can react with your alkyne-containing molecule in a way that leads to the formation of long polymer chains instead of the desired 1:2 (alkyne:linker) or 2:1 (alkyne:linker) conjugate. This is a common issue when stoichiometry is not carefully controlled.

  • Substrate-Specific Issues: Steric hindrance around the alkyne functional group can impede the reaction.[1] Additionally, your molecule of interest might chelate the copper catalyst, rendering it unavailable for the cycloaddition.

  • Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all contribute to poor yields.[1][2]

Q2: How can I control for unwanted polymerization when using a homobifunctional linker like this compound?

Controlling polymerization is crucial for achieving a high yield of the desired product. The primary strategy is to carefully control the stoichiometry of your reactants.

  • To favor the formation of a 2:1 (alkyne:linker) conjugate: Use a significant excess of the alkyne-containing molecule. This will increase the probability that both ends of the this compound react with separate alkyne molecules rather than with other linker-alkyne conjugates. A starting point is to use 2.5 to 5 equivalents of the alkyne.

  • Slow addition: Adding the limiting reagent (in this case, this compound) slowly to the reaction mixture containing an excess of the other reactant can also help to minimize polymerization.

Q3: What are the optimal reaction conditions for a CuAAC reaction with this compound?

While optimal conditions can be substrate-dependent, the following tables provide a good starting point for your experiments.

Table 1: Recommended Reagent Concentrations
ReagentTypical ConcentrationNotes
Limiting Reagent1 - 10 mMCan be either the this compound or the alkyne-containing molecule.
Excess Reagent2.5 - 5 equivalentsTo drive the reaction to completion and minimize polymerization.
Copper(II) Sulfate (CuSO₄)0.1 - 0.5 equivalentsRelative to the limiting reagent.
Sodium Ascorbate1 - 5 equivalentsShould be in excess of CuSO₄ to ensure complete reduction to Cu(I).
Copper-stabilizing Ligand (e.g., THPTA, TBTA)0.5 - 2 equivalentsRelative to CuSO₄. Ligands can accelerate the reaction and protect sensitive biomolecules.[3]
Table 2: Recommended Solvents and Temperature
Solvent SystemTemperatureSuitability
t-BuOH / H₂O (1:1)Room Temperature - 40°CGood for a wide range of substrates.[3]
DMF or DMSORoom Temperature - 60°CUseful for poorly soluble reactants.[3]
H₂O (with a water-soluble ligand)Room TemperatureIdeal for bioconjugation reactions.[3]
THFRoom Temperature - 50°CA common organic solvent for CuAAC.[3]

Q4: What are the most common side reactions in CuAAC, and how can I minimize them?

The most prevalent side reaction is the oxidative homocoupling of terminal alkynes, known as Glaser coupling.[1] This can be minimized by:

  • Maintaining Anaerobic Conditions: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Using Sufficient Reducing Agent: Ensure an adequate amount of sodium ascorbate is present to maintain a reducing environment.

Q5: How should I purify my final product?

Purification is necessary to remove unreacted starting materials, the copper catalyst, and any byproducts. Common purification methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the desired product from smaller molecules like unreacted alkynes and catalyst components.

  • Dialysis: Useful for purifying macromolecular products against a buffer containing a chelating agent like EDTA to remove copper.[1]

  • Precipitation: In some cases, the product can be precipitated, leaving the impurities in the supernatant.[1] For oligonucleotide conjugates, precipitation with acetone or ethanol is a common method.[4][5]

  • Reverse-Phase HPLC (RP-HPLC): A high-resolution technique suitable for purifying a wide range of molecules.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound (Favoring 2:1 Alkyne:Linker Conjugate)

This protocol provides a general guideline for conjugating an alkyne-containing molecule to both ends of the this compound linker.

  • Reagent Preparation:

    • Dissolve the alkyne-containing molecule in a suitable solvent (e.g., DMF/water mixture) to a final concentration of 25-50 mM.

    • Dissolve this compound in the same solvent to a final concentration of 10 mM.

    • Prepare fresh stock solutions of:

      • 50 mM Copper(II) Sulfate (CuSO₄) in water.

      • 250 mM Sodium Ascorbate in water.

      • 100 mM THPTA (or other suitable ligand) in water.

  • Reaction Setup:

    • In a reaction vessel, combine 2.5 equivalents of the alkyne solution.

    • Add 1.2 equivalents of the THPTA ligand solution.

    • Add 0.5 equivalents of the CuSO₄ solution and mix gently.

    • Initiate the reaction by adding 1 equivalent of the this compound solution.

    • Finally, add 5 equivalents of the sodium ascorbate solution.

    • If necessary, degas the solution by bubbling with nitrogen or argon for 5-10 minutes and seal the vessel.

  • Incubation:

    • Incubate the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 4-24 hours. Reaction times can vary depending on the reactivity of the substrates.

  • Monitoring and Purification:

    • Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or HPLC.

    • Once the reaction is complete, purify the conjugate using a suitable method as described in the FAQ section to remove unreacted starting materials and the copper catalyst.

Visualizations

G Chemical Reaction of this compound cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products azido_peg N₃-PEG₅-N₃ (this compound) desired_product R-Triazole-PEG₅-Triazole-R (Desired 2:1 Conjugate) azido_peg->desired_product polymer -(PEG₅-Triazole-R-Triazole)- (Undesired Polymer) azido_peg->polymer Incorrect Stoichiometry alkyne R-C≡CH (Alkyne-containing molecule) alkyne->desired_product alkyne->polymer Incorrect Stoichiometry CuSO4 CuSO₄ NaAscorbate Sodium Ascorbate CuSO4->NaAscorbate Reduction CuI Cu(I) (Active Catalyst) CuI->desired_product CuAAC CuI->polymer CuAAC Troubleshooting_Workflow Troubleshooting Low Yield in this compound Click Chemistry start Low Reaction Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents and Stoichiometry OK? check_reagents->reagents_ok fix_reagents Use fresh, high-purity reagents. Adjust stoichiometry (excess alkyne). reagents_ok->fix_reagents No check_catalyst Evaluate Catalyst System reagents_ok->check_catalyst Yes fix_reagents->start catalyst_ok Catalyst System Active? check_catalyst->catalyst_ok fix_catalyst Degas solvents. Use fresh sodium ascorbate. Add a Cu(I) stabilizing ligand (e.g., THPTA). catalyst_ok->fix_catalyst No check_conditions Assess Reaction Conditions catalyst_ok->check_conditions Yes fix_catalyst->start conditions_ok Conditions Optimal? check_conditions->conditions_ok fix_conditions Optimize solvent, temperature, and reaction time. Check pH. conditions_ok->fix_conditions No check_purification Review Purification Method conditions_ok->check_purification Yes fix_conditions->start purification_ok Purification Method Appropriate? check_purification->purification_ok fix_purification Select a different purification method (e.g., SEC, RP-HPLC). Consider product precipitation. purification_ok->fix_purification No end Improved Yield purification_ok->end Yes fix_purification->start

References

Side reactions with Azido-PEG5-azide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG5-azide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid potential side reactions during their experiments with this homobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, homobifunctional polyethylene glycol (PEG) linker.[1] It contains two terminal azide (-N₃) groups, making it suitable for "click chemistry" reactions.[1][2] Its primary applications include:

  • PROTAC® Linkers: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2]

  • Bioconjugation: Linking biomolecules such as proteins, peptides, or oligonucleotides.[3][4]

  • Drug Delivery: Modifying drug carriers like nanoparticles to improve solubility and circulation time.[5]

  • Surface Modification: Functionalizing surfaces for various biomedical applications.

Q2: What are the most common side reactions when using this compound in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

The most common side reactions include:

  • Reduction of the Azide Group: The azide groups can be reduced to primary amines, rendering them inactive for the click reaction.[6][7] This is often caused by incompatible reagents, such as phosphines (e.g., TCEP, PPh₃), which can lead to a Staudinger reduction.[6][7][8]

  • Oxidative Homocoupling of Alkynes: The alkyne reaction partner can couple with itself, forming a di-yne byproduct. This is typically caused by the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[9]

  • Hydrolysis of Linker or Conjugate: While the PEG backbone is generally stable, other functional groups on the conjugated molecules or the linker itself could be susceptible to hydrolysis under certain pH conditions. Ester linkages are particularly prone to hydrolysis.

  • Low Reaction Yield: This can be a result of several factors, including an inactive catalyst, suboptimal reactant concentrations, or the presence of impurities.

Q3: How can I prevent the reduction of the azide groups?

To prevent the unwanted reduction of the azide groups:

  • Avoid Phosphines: Do not use phosphine-based reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) in your reaction mixture.[8] Triphenylphosphine (PPh₃) and other phosphines will also readily reduce azides to amines.[6][7]

  • Choose a Suitable Reducing Agent for Cu(II): For in situ generation of Cu(I) from a Cu(II) salt (like CuSO₄), use sodium ascorbate as the reducing agent.[8][9][10] It is effective at reducing Cu(II) to Cu(I) without significantly affecting the azide groups under typical CuAAC conditions.

  • Be Mindful of Other Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Pd/C) will also reduce azides and should be avoided in the reaction sequence if the azide needs to be preserved.[6]

Q4: My click reaction is not working or has a very low yield. What should I do?

Low or no yield in a click reaction is a common issue. Here is a troubleshooting guide:

Potential Cause Troubleshooting Steps
Inactive Copper Catalyst The Cu(I) catalyst is easily oxidized to inactive Cu(II). Ensure you have an excess of a reducing agent like sodium ascorbate (typically 5-10 eq.) in the reaction.[9] Use freshly prepared solutions of sodium ascorbate. Consider using a stabilizing ligand like THPTA or TBTA to protect the Cu(I) from oxidation.[10]
Suboptimal Reagent Concentrations Ensure the correct stoichiometry. Typically, a slight excess of the alkyne-containing molecule (1.1-2.0 eq.) relative to the azide is used.[6] The final concentration of the copper catalyst is usually in the millimolar range (1-5 mM).
Degraded Reagents This compound should be stored at -20°C in a moisture-free environment to maintain stability.[2][3] Verify the purity and integrity of your alkyne-containing molecule.
Presence of Inhibitors Certain functional groups or impurities in your sample can interfere with the copper catalyst. Purify your starting materials if necessary.
Incorrect pH The CuAAC reaction is generally tolerant of a wide pH range (4-12), but optimal performance is often seen in the neutral to slightly basic range.[9]

Troubleshooting Workflow for Low Yield CuAAC Reaction

G start Low/No Product Formation check_catalyst Is the Cu(I) catalyst active? start->check_catalyst add_ascorbate Add fresh sodium ascorbate (5-10 eq.). Use a stabilizing ligand (e.g., THPTA). check_catalyst->add_ascorbate No check_reagents Are the reagents of good quality? check_catalyst->check_reagents Yes add_ascorbate->check_reagents verify_storage Verify storage conditions (-20°C). Check purity of alkyne and azide. check_reagents->verify_storage No check_stoichiometry Is the stoichiometry correct? check_reagents->check_stoichiometry Yes verify_storage->check_stoichiometry adjust_ratio Use a slight excess of the alkyne partner (1.1-2.0 eq.). check_stoichiometry->adjust_ratio No check_conditions Are the reaction conditions optimal? check_stoichiometry->check_conditions Yes adjust_ratio->check_conditions optimize_conditions Check pH (neutral to slightly basic). Ensure proper solvent and temperature. check_conditions->optimize_conditions No success Reaction Successful check_conditions->success Yes optimize_conditions->success fail Consult further technical support optimize_conditions->fail Still fails

Caption: Troubleshooting workflow for a low-yield CuAAC reaction.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating an alkyne-containing molecule to both ends of this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Reaction Buffer (e.g., PBS, pH 7.4) or appropriate solvent (e.g., DMF, DMSO/water mixtures)

Stock Solutions Preparation:

Reagent Recommended Stock Concentration Solvent
Copper(II) Sulfate (CuSO₄)100 mMDeionized Water
Sodium Ascorbate500 mMDeionized Water (prepare fresh)
THPTA100 mMDeionized Water
This compound10 mMReaction Buffer/Solvent
Alkyne-containing molecule25 mMReaction Buffer/Solvent

Procedure:

  • Prepare Reactant Mixture: In a reaction tube, combine the this compound solution (1.0 eq) and the alkyne-containing molecule (2.2-3.0 eq relative to the PEG linker, or 1.1-1.5 eq per azide group).

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 to 1:5 molar ratio.[8] Let it stand for 2-3 minutes. This forms the Cu(I)-stabilizing complex.

  • Add Catalyst: Add the catalyst premix to the reactant mixture. The final concentration of CuSO₄ should be between 1-5 mM.

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.

  • Purification: Once the reaction is complete, the product can be purified by methods such as dialysis, size exclusion chromatography, or HPLC to remove excess reagents and the copper catalyst.

Visualizing Key Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway

CuAAC cluster_reactants Reactants cluster_catalyst Catalyst System Azide R1-N3 (this compound) Intermediate Copper-Acetylide Intermediate Azide->Intermediate Alkyne R2-C≡CH (Alkyne Partner) Alkyne->Intermediate CuSO4 Cu(II)SO4 CuI Cu(I) CuSO4->CuI Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduction CuI->Intermediate Ligand Ligand (e.g., THPTA) Ligand->CuI Stabilization Product 1,4-disubstituted 1,2,3-Triazole Intermediate->Product Cycloaddition

Caption: The reaction pathway for a CuAAC or 'click' reaction.

Unwanted Side Reaction: Staudinger Reduction of Azide

Staudinger Azide R-N3 (this compound) Intermediate Iminophosphorane (R-N=PR'3) Azide->Intermediate + R'3P - N2 Phosphine R'3P (e.g., TCEP, PPh3) Phosphine->Intermediate Amine R-NH2 (Inactive Amine) Intermediate->Amine PhosphineOxide R'3P=O (Side Product) Intermediate->PhosphineOxide Water H2O Water->Amine Hydrolysis Water->PhosphineOxide

Caption: The Staudinger reduction of an azide to an amine by a phosphine.

References

Improving the solubility of Azido-PEG5-azide conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Azido-PEG5-azide conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

This compound is a hydrophilic molecule and is generally described as being soluble in aqueous solutions.[1][2] It is also highly soluble in various organic solvents. For a detailed breakdown of its solubility in different solvents, please refer to the data table below.

Q2: I am observing precipitation when dissolving my this compound conjugate in an aqueous buffer. What could be the cause?

While this compound itself is water-soluble, the solubility of the conjugate is also dependent on the properties of the molecule it is attached to. If you are conjugating it to a hydrophobic molecule, the resulting conjugate may have reduced aqueous solubility. Additionally, high concentrations of the conjugate can lead to precipitation.

Q3: Can the pH of my buffer affect the solubility of the conjugate?

The pH of the buffer can influence the solubility of your final conjugate, especially if the conjugated molecule has ionizable groups. It is recommended to test the solubility of your conjugate in a range of pH values relevant to your experimental conditions.

Q4: Are there any incompatible buffer components I should be aware of?

Yes, avoid buffers that contain primary amines, such as Tris or glycine, as they can compete with the intended reaction of some PEG derivatives, particularly those with NHS esters.[3] While this compound does not inherently react with primary amines, it is a good practice to use non-amine-containing buffers like phosphate-buffered saline (PBS) for conjugation reactions involving PEG linkers to avoid unintended side reactions if other functional groups are present.

Q5: How should I store my this compound and its stock solutions?

This compound should be stored at -20°C in a desiccated environment.[1] For stock solutions, it is recommended to dissolve the compound in an anhydrous organic solvent such as DMSO and store at -20°C or -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound in Aqueous Buffer
  • Observation: The compound does not fully dissolve, or a cloudy suspension is formed.

  • Potential Causes & Solutions:

    • Concentration is too high: Try dissolving a smaller amount of the compound in the same volume of buffer.

    • Incomplete dissolution: Gentle warming (to room temperature if stored cold) and vortexing can aid dissolution. Sonication in a water bath for short periods may also be effective.

    • Hydrolysis: While generally stable, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially affect the compound. Prepare fresh solutions for optimal performance.

Issue 2: Precipitation of this compound Conjugate During or After Reaction
  • Observation: The solution becomes cloudy or a precipitate forms during the conjugation reaction or upon storage.

  • Potential Causes & Solutions:

    • Poor solubility of the conjugate: The hydrophobic nature of the conjugated molecule can significantly decrease the overall solubility.

      • Solution: Consider performing the conjugation in a co-solvent system (e.g., a mixture of an organic solvent like DMSO and an aqueous buffer). Start with a small percentage of the organic solvent and gradually increase it until the conjugate remains in solution.

    • Aggregation: The conjugate may be prone to aggregation at high concentrations.

      • Solution: Work with more dilute solutions. If a high concentration is necessary, screen different buffer conditions (e.g., pH, ionic strength) to find one that minimizes aggregation.

    • Salting out: High salt concentrations in the buffer can sometimes lead to the precipitation of PEGylated compounds.

      • Solution: If possible, reduce the salt concentration of your buffer.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[4]
Dichloromethane (DCM)Soluble[5]
Tetrahydrofuran (THF)Soluble[5]
AcetonitrileSoluble[5]
Dimethylformamide (DMF)Soluble[5]
Aqueous SolutionsSoluble[1][2][6]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of solvent).

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.

Protocol 2: General Procedure for Aqueous Solution Preparation
  • Determine the desired final concentration of this compound in your aqueous buffer (e.g., PBS).

  • If starting from a solid, weigh the required amount and add it to the buffer.

  • If starting from a stock solution in an organic solvent, add the required volume of the stock to your aqueous buffer. Note: Ensure the final concentration of the organic solvent is low enough not to affect your downstream application (typically <1-5%).

  • Vortex the solution thoroughly. Gentle warming to room temperature may be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_conjugation Conjugation cluster_analysis Analysis & Purification start Start weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO) weigh->dissolve stock Stock Solution (-20°C / -80°C) dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute add_conjugate Add to Conjugation Partner dilute->add_conjugate react Incubate Under Optimal Conditions add_conjugate->react purify Purify Conjugate react->purify analyze Analyze Product purify->analyze end End analyze->end

Caption: Experimental workflow for using this compound.

troubleshooting_logic start Issue: Poor Solubility of this compound Conjugate is_stock_clear Is the initial stock solution clear? start->is_stock_clear check_dissolution Troubleshoot stock solution preparation: - Use anhydrous solvent - Vortex/sonicate - Check for degradation is_stock_clear->check_dissolution No precipitate_in_aqueous Does precipitation occur upon dilution in aqueous buffer? is_stock_clear->precipitate_in_aqueous Yes check_dissolution->is_stock_clear use_cosolvent Use a co-solvent system (e.g., DMSO/PBS) precipitate_in_aqueous->use_cosolvent Yes precipitate_during_reaction Does precipitation occur during the conjugation reaction? precipitate_in_aqueous->precipitate_during_reaction No, solution is initially clear reduce_concentration Reduce final conjugate concentration use_cosolvent->reduce_concentration successful_solubilization Successful Solubilization reduce_concentration->successful_solubilization optimize_buffer Optimize reaction buffer: - Adjust pH - Modify salt concentration precipitate_during_reaction->optimize_buffer Yes precipitate_during_reaction->successful_solubilization No optimize_buffer->successful_solubilization

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Purification of Azido-PEG5-azide Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for proteins labeled with Azido-PEG5-azide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered after labeling a protein with this compound?

A1: After the labeling reaction, the mixture typically contains the desired this compound labeled protein, unreacted (native) protein, excess this compound reagent, and potentially hydrolyzed or aggregated forms of the protein and labeling reagent.[] The presence of these impurities can interfere with downstream applications such as click chemistry.[2]

Q2: Which purification methods are suitable for separating my this compound labeled protein from unreacted reagents?

A2: Several methods can be employed, with the choice depending on the properties of your protein and the scale of your experiment. The most common techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Since PEGylation increases the hydrodynamic radius of the protein, SEC is effective at removing smaller molecules like excess this compound.[]

  • Dialysis and Ultrafiltration: These techniques use semi-permeable membranes to separate molecules based on size. They are effective for removing small, unreacted PEG reagents from the much larger labeled protein.[3]

  • Ion Exchange Chromatography (IEX): This technique separates proteins based on their net charge. PEGylation can shield surface charges, altering the protein's isoelectric point and allowing for separation of labeled from unlabeled protein.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. The attachment of the PEG chain can alter the protein's hydrophobicity, enabling separation.[]

  • Reverse Phase Chromatography (RPC): RPC is particularly useful for analytical-scale separations and can be used to separate positional isomers of PEGylated proteins.[4]

Q3: How can I confirm that my protein has been successfully labeled with this compound?

A3: Successful labeling can be confirmed using a variety of analytical techniques:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis will show a shift in the molecular weight of the labeled protein compared to the unlabeled protein.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can provide a precise measurement of the molecular weight increase, confirming the addition of the this compound group.

  • UV-Vis Spectroscopy: If the labeling reagent or a subsequent click chemistry reactant has a chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.

  • Click Chemistry Reaction: A successful click reaction with an alkyne-functionalized reporter molecule (e.g., a fluorophore or biotin) can indirectly confirm the presence of the azide group on the protein.[5][6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low recovery of labeled protein after purification. The protein may be aggregating or precipitating during purification.Optimize buffer conditions (pH, ionic strength, additives). Consider using a different purification method that is gentler on the protein, such as SEC over IEX.
The protein is binding non-specifically to the chromatography resin.Increase the salt concentration in the wash buffers for IEX or HIC. For SEC, ensure the column is properly equilibrated.
Incomplete removal of unreacted this compound. The chosen purification method is not optimal for the size difference between the protein and the reagent.For small proteins, a larger pore size dialysis membrane or a desalting column with a lower molecular weight cut-off may be necessary. Multiple rounds of purification may be required.
The concentration of the unreacted reagent is very high.Perform an initial buffer exchange using a desalting column or dialysis to reduce the bulk of the unreacted reagent before proceeding with a more resolving chromatographic step.
Co-elution of labeled and unlabeled protein. The difference in physicochemical properties between the labeled and unlabeled protein is insufficient for the chosen separation technique.Optimize the gradient for IEX or HIC to improve resolution. Consider using a high-resolution SEC column. A combination of different purification techniques (e.g., IEX followed by SEC) may be necessary.
Labeled protein is inactive or shows reduced activity. The labeling reaction or purification process has denatured the protein.Perform labeling and purification at a lower temperature. Screen for buffer conditions that stabilize the protein. Ensure that the azide label is not attached to a critical functional residue.
Difficulty in subsequent click chemistry reaction. Residual impurities from the purification are interfering with the reaction.Ensure complete removal of any reagents that could interfere with the copper catalyst (e.g., EDTA) or the azide-alkyne reaction. Perform a thorough buffer exchange into a click-compatible buffer.
The azide group is not accessible for the reaction.This could be due to protein folding. Consider performing the click reaction under partially denaturing conditions if protein activity is not a concern for the final application.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Protein using Size Exclusion Chromatography (SEC)

This protocol is suitable for removing excess, low molecular weight this compound from the labeled protein.

Materials:

  • This compound labeled protein solution

  • SEC column (e.g., Superdex 200 or similar, with a fractionation range appropriate for the protein's size)

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Sample clarification device (0.22 µm filter or centrifuge)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer at the desired flow rate.

  • Sample Preparation: Clarify the labeled protein solution by passing it through a 0.22 µm filter or by centrifugation at >10,000 x g for 10 minutes to remove any precipitates.

  • Sample Injection: Inject the clarified sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the sample with the SEC running buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the protein elutes from the column. The labeled protein, having a larger hydrodynamic radius, will elute earlier than the smaller, unreacted this compound.

  • Analysis: Analyze the collected fractions using SDS-PAGE and UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified labeled protein. Pool the desired fractions.

Protocol 2: Removal of Unreacted this compound using a Spin Desalting Column

This protocol is a rapid method for buffer exchange and removal of small molecules from protein solutions.

Materials:

  • This compound labeled protein solution

  • Spin desalting column with an appropriate molecular weight cut-off (e.g., 5-10 kDa)

  • Collection tubes

  • Centrifuge

Procedure:

  • Column Preparation: Remove the storage buffer from the spin column by centrifugation according to the manufacturer's instructions.

  • Column Equilibration: Equilibrate the column by adding the desired exchange buffer (e.g., PBS) and centrifuging. Repeat this step 2-3 times.

  • Sample Loading: Load the labeled protein sample onto the center of the packed resin.

  • Elution: Place the column in a new collection tube and centrifuge according to the manufacturer's protocol. The purified, desalted protein will be collected in the tube, while the smaller unreacted this compound will be retained in the column matrix.

  • Recovery: Collect the purified protein from the collection tube.

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_analysis Analysis Protein Protein Labeling Reaction Labeling Reaction Protein->Labeling Reaction This compound This compound This compound->Labeling Reaction Crude Labeled Protein Mixture Crude Labeled Protein Mixture Labeling Reaction->Crude Labeled Protein Mixture Purification Method Purification Method Crude Labeled Protein Mixture->Purification Method Purified Labeled Protein Purified Labeled Protein Purification Method->Purified Labeled Protein Unreacted Reagents Unreacted Reagents Purification Method->Unreacted Reagents Analysis Analysis Purified Labeled Protein->Analysis Characterized Product Characterized Product Analysis->Characterized Product

Caption: Workflow for labeling and purification of this compound proteins.

troubleshooting_logic Start Start Purification Purification Start->Purification Low Recovery Low Recovery Purification->Low Recovery Issue? Incomplete Purification Incomplete Purification Purification->Incomplete Purification Issue? Successful Purification Successful Purification Purification->Successful Purification No Issue Optimize Buffer Optimize Buffer Low Recovery->Optimize Buffer Change Method Change Method Low Recovery->Change Method Optimize Gradient Optimize Gradient Incomplete Purification->Optimize Gradient Combine Methods Combine Methods Incomplete Purification->Combine Methods Optimize Buffer->Purification Change Method->Purification Optimize Gradient->Purification Combine Methods->Purification

Caption: Troubleshooting logic for purification of labeled proteins.

References

Preventing aggregation of proteins during Azido-PEG5-azide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent protein aggregation during conjugation with Azido-PEG5-azide.

Troubleshooting Guide

Q1: I observed precipitation or cloudiness in my reaction tube after adding the this compound. What is happening?

A1: Precipitation or cloudiness is a common indicator of protein aggregation. This can be triggered by several factors during the conjugation process, including suboptimal buffer conditions, high protein concentration, or the physicochemical properties of the PEG linker itself.[1] It is crucial to address this issue to ensure a successful conjugation.

Q2: My protein seems to be aggregating even before I add the PEG reagent. What could be the cause?

A2: Protein instability in the chosen buffer is a likely cause. Proteins are sensitive to pH, ionic strength, and the specific components of the buffer.[2] If the buffer conditions are not optimal for your specific protein, it can lead to aggregation even without the addition of the conjugation reagent.[2]

Q3: I am seeing aggregation only after adding the this compound. How can I troubleshoot this?

A3: If aggregation occurs specifically after the addition of the this compound, consider the following troubleshooting steps:

  • Optimize the Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to over-PEGylation and subsequent aggregation.[1] It is recommended to perform a titration to find the optimal PEG-to-protein ratio.[1]

  • Control the Reaction Temperature: Elevated temperatures can induce partial unfolding of proteins, exposing hydrophobic regions that can lead to aggregation.[1] Consider performing the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]

  • Gentle Mixing: Avoid vigorous vortexing or stirring, which can cause mechanical stress and lead to protein denaturation and aggregation.[1] Use gentle end-over-end rotation for mixing.[1]

  • Buffer Additives: The addition of certain excipients can help stabilize your protein during the conjugation reaction. See the FAQ section for more details on specific additives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during this compound conjugation?

A1: Protein aggregation during PEGylation can be caused by a combination of factors:

  • High Protein Concentration: Increased proximity of protein molecules promotes intermolecular interactions and aggregation.[1][4]

  • Inappropriate pH: The pH of the reaction buffer can affect the surface charge and conformational stability of the protein, making it more susceptible to aggregation.[1][5] Proteins are often least soluble at their isoelectric point (pI).[6]

  • Suboptimal Buffer Conditions: The ionic strength and composition of the buffer play a crucial role in protein stability.[1][2]

  • Temperature: Higher temperatures can lead to protein unfolding and aggregation.[1]

  • Mechanical Stress: Vigorous mixing can denature proteins.[1]

Q2: What buffer conditions are recommended for this compound conjugation?

A2: The optimal buffer will depend on the specific protein. However, some general guidelines include:

  • pH: Maintain a pH that is at least one unit away from the protein's isoelectric point (pI) to ensure a net charge and promote solubility.[6] The reaction of an NHS ester (if used to attach the azide) with primary amines is most efficient at pH 7-8.[7]

  • Buffer System: Use non-amine containing buffers such as phosphate-buffered saline (PBS) at a pH of around 7.4, or carbonate/bicarbonate or borate buffers.[7][8] Avoid buffers containing primary amines like Tris, as they will compete with the desired reaction.[7][8]

Q3: What additives can I use to prevent protein aggregation?

A3: Several additives can help improve protein solubility and prevent aggregation:

  • Osmolytes: Stabilizing osmolytes like glycerol, sucrose, or trehalose can be added to the buffer.[6][9] They are thought to favor the native, folded state of the protein.[9]

  • Amino Acids: A mixture of arginine and glutamate (e.g., 50 mM each) can increase protein solubility by binding to charged and hydrophobic regions.[6][9]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents such as Tween-20 (e.g., 0.05%) or CHAPS (e.g., 0.1%) can help solubilize proteins that have exposed hydrophobic patches.[6][9]

  • Reducing Agents: For proteins with cysteine residues, adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[6][10]

Q4: How does the "click chemistry" reaction for this compound conjugation work?

A4: this compound is a homobifunctional linker, meaning it has an azide group at both ends.[11] These azide groups can react with alkyne-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[12][13] This reaction is highly specific and forms a stable triazole linkage.[12][13] The reaction typically requires a copper(I) source, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate.[12][14]

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration 1-5 mg/mLHigher concentrations can increase reaction efficiency but also the risk of aggregation.[2]
Molar Excess of PEG Reagent 5-20 foldFor sensitive proteins, a higher excess may be needed. A molar excess of 5-10 is often a good starting point to maximize yield while avoiding precipitation.[2]
pH 7.0 - 8.0For reactions involving NHS esters. Should be adjusted based on protein pI.[7]
Temperature 4°C to Room TemperatureLower temperatures may require longer incubation times.[3]
Reducing Agents (e.g., TCEP) 1-5 mMTo prevent disulfide bond formation.[2]
Arginine/Glutamate Additive 50 mM eachTo increase protein solubility.[9]
Non-denaturing Detergents 0.05% - 0.1%e.g., Tween-20 or CHAPS.[9]

Experimental Protocols

General Protocol for this compound Conjugation via NHS Ester Chemistry

This protocol provides a starting point for conjugating an this compound, that has been functionalized with an NHS ester, to a protein via primary amines (lysine residues).

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure your protein is in an amine-free buffer at the desired concentration (e.g., 1-5 mg/mL).

  • Reagent Preparation: Dissolve the this compound-NHS ester in a suitable solvent like DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound-NHS ester stock solution to the protein solution. The molar ratio of PEG to protein should be optimized, starting in the range of 5-20 fold excess.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[3]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting column or by dialyzing against a suitable storage buffer.[3]

  • Characterization: Characterize the conjugate to determine the degree of labeling and check for any aggregation using techniques like SDS-PAGE, size-exclusion chromatography (SEC), or dynamic light scattering (DLS).[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein_prep Protein Preparation in Amine-Free Buffer conjugation Conjugation Reaction (Optimized Conditions) protein_prep->conjugation peg_prep This compound Reagent Preparation peg_prep->conjugation quenching Quenching Reaction conjugation->quenching purification Purification (SEC/Dialysis) quenching->purification characterization Characterization (SDS-PAGE, SEC, DLS) purification->characterization

Caption: General experimental workflow for protein conjugation.

troubleshooting_workflow start Protein Aggregation Observed check_protein Is the protein stable in the buffer alone? start->check_protein optimize_buffer Optimize Buffer Conditions: - Adjust pH away from pI - Modify ionic strength - Add stabilizers check_protein->optimize_buffer No check_concentration Is protein concentration > 5 mg/mL? check_protein->check_concentration Yes optimize_buffer->check_concentration lower_concentration Lower protein concentration to 1-5 mg/mL check_concentration->lower_concentration Yes check_peg_ratio Is PEG:Protein ratio high? check_concentration->check_peg_ratio No lower_concentration->check_peg_ratio optimize_ratio Optimize PEG:Protein molar ratio (titration) check_peg_ratio->optimize_ratio Yes check_temp Is reaction temperature elevated? check_peg_ratio->check_temp No optimize_ratio->check_temp lower_temp Lower reaction temperature (e.g., to 4°C) check_temp->lower_temp Yes success Aggregation Resolved check_temp->success No lower_temp->success

Caption: Troubleshooting decision tree for protein aggregation.

References

Challenges in working with homobifunctional PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with homobifunctional PEG linkers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my crosslinking efficiency low or non-existent?

Low or no yield of the desired conjugate is a frequent issue. Several factors can contribute to this problem, primarily related to the reactivity and stability of the crosslinker and the reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Hydrolysis of Reactive Groups: Homobifunctional linkers with N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous solutions, which competes with the amine-coupling reaction.[1]

    • Solution: Prepare fresh stock solutions of the PEG linker in an anhydrous organic solvent like DMSO or DMF immediately before use.[1][2] Allow the reagent vial to reach room temperature before opening to prevent moisture condensation.[1][2] Minimize the time the linker is in an aqueous buffer before adding it to the protein solution.[3]

  • Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[1]

    • Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[1] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction.[1]

  • Suboptimal pH: The reaction between NHS esters and primary amines is pH-dependent.

    • Solution: Maintain the reaction pH between 7 and 9 for optimal NHS ester reactivity.[2] A common starting point is pH 7.4. Performing the reaction at a lower pH (e.g., 7.2) can provide more control by slowing the reaction rate, though it may require longer incubation times.[1]

  • Suboptimal Reagent Concentration: The concentrations of both the PEG linker and the target molecule are critical.[1]

    • Solution: For dilute protein solutions, a higher molar excess of the PEG linker is often necessary to achieve the desired level of conjugation.[1] Optimization of the molar ratio is key.[1]

FAQ 2: I'm observing significant protein aggregation or precipitation. What can I do?

Aggregation is a common side effect when using homobifunctional crosslinkers, which can lead to the formation of large, insoluble complexes.[1]

Possible Causes & Troubleshooting Steps:

  • High Degree of Intermolecular Crosslinking: Using a high concentration of a homobifunctional crosslinker can favor the formation of large, insoluble intermolecularly crosslinked complexes over desired intramolecularly crosslinked or singly modified products.[1]

    • Solution:

      • Reduce Molar Excess: Lower the molar ratio of the PEG crosslinker to your target molecule.[1]

      • Shorten Reaction Time: Decrease the incubation time to limit the extent of the reaction.[1]

      • Adjust Protein Concentration: Modifying the protein concentration can shift the balance between intramolecular and intermolecular crosslinking.[1]

  • Solvent Effects: Many PEG-NHS esters have poor aqueous solubility and are first dissolved in an organic solvent.[1]

    • Solution: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is low enough to not cause protein precipitation (typically <10%).[1]

  • Hydrophobicity of the Linker: Some crosslinkers, despite the presence of a PEG chain, may have hydrophobic spacer arms that can contribute to aggregation.[3]

    • Solution: Select crosslinkers where the PEG spacer is integral to the arm to maintain overall hydrophilicity.[3]

FAQ 3: How can I control the degree of PEGylation and the final product distribution?

A lack of control over the reaction can lead to a heterogeneous mixture of products with varying numbers of PEG chains attached, complicating downstream applications and characterization.[1]

Possible Causes & Troubleshooting Steps:

  • Lack of Reaction Control: The stoichiometry, pH, and reaction time all directly influence the final product distribution.[1]

    • Solution:

      • Stoichiometry: Carefully control and optimize the molar ratio of the PEG linker to the target molecule. This is a primary determinant of the degree of PEGylation.[1]

      • pH Adjustment: Running the reaction at a slightly lower pH (e.g., 7.2) can slow down the reaction rate, offering more precise control.[1]

      • Quenching: Stop the reaction at a specific time point by adding a quenching buffer containing primary amines, such as Tris or glycine, to consume unreacted NHS esters.[1]

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for Homobifunctional PEG-NHS Ester Crosslinking

ParameterRecommended Range/ValueRationale
Molar Excess of PEG Linker 10- to 50-foldA starting point of 20-fold molar excess is common for antibodies at 1-10 mg/mL.[1] This needs to be optimized for each specific application.[1]
Reaction pH 7.2 - 8.5NHS esters react efficiently with primary amines at a pH of 7-9.[2] A lower pH can offer more control.[1]
Final Organic Solvent Conc. < 10%To avoid protein precipitation when using stock solutions of PEG linkers in organic solvents.[1]
Quenching Agent Conc. 20 - 50 mMSufficient concentration of a primary amine (e.g., Tris, Glycine) to stop the reaction by consuming excess NHS esters.[1]

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Crosslinking using a Homobifunctional PEG-NHS Ester

This protocol provides a general workflow for crosslinking proteins using a homobifunctional PEG linker with NHS ester reactive groups.

Materials:

  • Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)

  • Homobifunctional PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column or dialysis equipment

Procedure:

  • Reagent Preparation:

    • Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening.[1][2]

    • Prepare a stock solution of the PEG-NHS ester (e.g., 10-50 mM) in anhydrous DMSO or DMF immediately before use.[1][2]

  • Reaction Setup:

    • Dissolve or dilute your protein(s) in an appropriate amine-free buffer at a known concentration.

    • Add the calculated volume of the PEG-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., a 20-fold molar excess is a common starting point).[1]

  • Incubation:

    • Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours at 4°C.[2] Incubation times may need to be optimized.

  • Quenching:

    • (Optional but recommended) Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1]

    • Incubate for an additional 15 minutes at room temperature.[2]

  • Purification:

    • Remove unreacted PEG-NHS ester and byproducts by using a desalting column or through dialysis against an appropriate buffer.[1]

  • Analysis:

    • Analyze the reaction products using SDS-PAGE to observe the formation of higher molecular weight species. Further characterization can be performed using techniques like Size Exclusion Chromatography (SEC) or Mass Spectrometry (MS).[4][5][6]

Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE and SEC

SDS-PAGE Analysis:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the starting material and the expected higher molecular weight conjugates.

  • Mix a small aliquot of the reaction mixture (before and after purification) with SDS-PAGE loading buffer.

  • Run the gel according to standard procedures.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Expected Result: A successful PEGylation reaction will show new bands at higher molecular weights corresponding to the PEGylated protein, and a decrease in the intensity of the band corresponding to the unmodified protein.

Size Exclusion Chromatography (SEC) Analysis:

  • Equilibrate an SEC column suitable for the size range of your protein and its conjugates with an appropriate mobile phase.

  • Inject a sample of your purified reaction mixture onto the column.

  • Monitor the elution profile using UV absorbance (typically at 280 nm for proteins).[6]

  • Expected Result: PEGylated proteins will have a larger hydrodynamic radius and will therefore elute earlier from the SEC column than the unmodified protein.[4][6] The resulting chromatogram can be used to assess the heterogeneity of the product mixture.[5]

Visualizations

G cluster_0 Homobifunctional Crosslinking Pathways Protein1 Protein (High Concentration) Linker Homobifunctional PEG Linker Protein1->Linker Favors Protein2 Protein (Low Concentration) Protein2->Linker Favors Intermolecular Intermolecular Crosslinking (Aggregation) Linker->Intermolecular Intramolecular Intramolecular Crosslinking (Desired Product) Linker->Intramolecular

Caption: Intermolecular vs. Intramolecular Crosslinking.

G cluster_1 Troubleshooting Workflow for Low Yield Start Low/No Yield Check_Hydrolysis Check Reagent Prep: - Fresh Stock? - Anhydrous Solvent? Start->Check_Hydrolysis Check_Buffer Check Buffer: - Amine-free? (PBS, HEPES) Check_Hydrolysis->Check_Buffer [ Reagent OK ] Check_Stoichiometry Check Stoichiometry: - Increase Molar Excess? Check_Buffer->Check_Stoichiometry [ Buffer OK ] Optimize Optimize Reaction: - Adjust pH - Vary Incubation Time Check_Stoichiometry->Optimize [ Ratio OK ] Success Successful Conjugation Optimize->Success

Caption: Low Yield Troubleshooting Workflow.

G cluster_2 Experimental Workflow for PEGylation Prep Prepare Protein & PEG Linker Stock React Combine Reactants & Incubate Prep->React Quench Quench Reaction (e.g., Tris) React->Quench Purify Purify Conjugate (SEC/Dialysis) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze

Caption: General PEGylation Experimental Workflow.

References

Validation & Comparative

Characterizing Azido-PEG5-azide Reaction Products: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative analysis of the reaction products of Azido-PEG5-azide, a homobifunctional crosslinker, with a focus on mass spectrometry as the primary analytical tool. We will explore its performance in the context of alternative PEG linkers and provide detailed experimental insights.

This compound is a versatile, water-soluble polyethylene glycol (PEG) reagent widely employed in bioconjugation.[1][2] Its two terminal azide groups enable the crosslinking of molecules containing alkyne functionalities through highly efficient and specific "click chemistry" reactions, namely the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[3][4] These reactions are instrumental in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras).[3] The PEG5 linker itself enhances the solubility and can reduce the immunogenicity of the resulting conjugate.[5]

The characterization of these reaction products, particularly determining the success of the conjugation and the nature of the final molecule, heavily relies on mass spectrometry (MS).[6] MS provides precise mass information, allowing for the confirmation of the final product and the identification of any side products or unreacted starting materials.[7]

Performance Comparison of PEG Linkers in Bioconjugation

The choice of a PEG linker significantly impacts the physicochemical properties and in vivo performance of a bioconjugate. Key parameters for comparison include the drug-to-antibody ratio (DAR) in ADCs, the overall stability, and the solubility of the final product. While direct quantitative comparisons of this compound with other linkers are often application-specific, the following table summarizes general performance characteristics based on linker type.

Linker TypeKey FeaturesTypical ApplicationsInfluence on Conjugation and Performance
Homobifunctional PEG (e.g., this compound) Two identical reactive groups for crosslinking. The PEG chain enhances solubility.[5][8]Crosslinking proteins and peptides, creating multivalent molecules.Can lead to higher and more consistent DARs. The hydrophilic PEG spacer improves the solubility of hydrophobic payloads and reduces aggregation.[9]
Heterobifunctional PEG (e.g., Azido-PEG-NHS ester) Two different reactive groups for sequential conjugation.Linking two different molecules, such as a protein and a small molecule drug.Offers controlled, stepwise conjugation, minimizing homodimerization.
Branched PEG Linkers Multiple PEG arms extending from a central core.[10]Can achieve higher drug loading (higher DARs).[6]May offer superior shielding effects, potentially leading to increased in vivo circulation time. The architecture can be critical for efficacy.[6]
Non-PEG Linkers Lack a polyethylene glycol chain.Used when PEGylation is not desired or when its impact on pharmacokinetics is not needed.Performance is highly variable and depends on the specific linker chemistry. May lead to lower solubility with hydrophobic payloads.[9]

Mass Spectrometry Analysis of an this compound Reaction Product

A study by Lee et al. (2023) utilized a one-pot triplex tagging method with biotin-PEGx-azides (where x=3, 4, and 5) to modify peptides for proteomic analysis. The resulting modified peptides were then characterized by mass spectrometry. The data below is adapted from this study to illustrate the expected mass spectrometric results for a peptide modified with a Biotin-PEG5-azide tag.[11]

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)
MeLacA-modified peptide + Biotin-PEG5-azide (unhydrolyzed)668.32035668.320350.00000
MeLacA-modified peptide + Biotin-PEG5-azide (hydrolyzed)686.33091686.330910.00000

This data demonstrates the high accuracy of mass spectrometry in identifying and confirming the mass of the peptide-linker conjugate.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing biomolecule to an azide-containing molecule like this compound.

Materials:

  • Alkyne-modified biomolecule

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Solvent for dissolving hydrophobic molecules if necessary (e.g., DMSO or DMF)

Procedure:

  • Dissolve the alkyne-modified biomolecule and this compound in the reaction buffer.

  • In a separate tube, prepare the copper catalyst by mixing the CuSO₄ and THPTA stock solutions. Let this mixture stand for a few minutes.

  • Add the copper catalyst mixture to the solution containing the alkyne and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the product can be purified using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).

Mass Spectrometry Analysis of the Conjugate

Instrumentation:

  • A high-resolution mass spectrometer such as an Orbitrap or TripleTOF system is recommended for accurate mass determination.[9][12]

Procedure:

  • The purified conjugate is introduced into the mass spectrometer via liquid chromatography (LC-MS) to separate it from any remaining reactants or byproducts.

  • The instrument is operated in a data-dependent acquisition (DDA) mode for positive ions.

  • For MS1 scans, a mass range of 300-2000 m/z is typically used with a high resolution (e.g., 60,000).

  • The obtained mass spectra are then analyzed to identify the peak corresponding to the expected mass of the conjugated product. The high mass accuracy of the instrument allows for confident identification.

  • Tandem mass spectrometry (MS/MS) can be performed to further confirm the identity of the product by fragmenting the molecule and analyzing the resulting fragment ions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the characterization of an this compound reaction product by mass spectrometry.

experimental_workflow cluster_reaction Bioconjugation Reaction cluster_purification Purification cluster_analysis Mass Spectrometry Analysis alkyne Alkyne-modified Biomolecule reaction_mix Reaction Mixture alkyne->reaction_mix azide This compound azide->reaction_mix reagents Cu(I) Catalyst (e.g., CuSO4, Ascorbate) reagents->reaction_mix purification LC Purification (e.g., SEC, RP-HPLC) reaction_mix->purification purified_product Purified Conjugate purification->purified_product lcms LC-MS/MS Analysis purified_product->lcms data_analysis Data Analysis (Mass Confirmation, Sequencing) lcms->data_analysis

Caption: Experimental workflow for bioconjugation and MS characterization.

References

A Comparative Guide to the HPLC Analysis of Azido-PEG5-azide Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the analysis of Azido-PEG5-azide and its conjugation products. The information presented is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical approach for their specific needs. This compound is a homobifunctional polyethylene glycol (PEG) linker, valuable in click chemistry applications for creating novel bioconjugates and drug delivery systems. Accurate and reliable analytical methods are crucial for its characterization and the assessment of conjugation efficiency.

Comparison of Analytical Techniques

The analysis of this compound and its conjugation products primarily involves assessing purity, monitoring reaction progress, and characterizing the final conjugate. While HPLC is a powerful and widely used technique, alternative methods such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy offer complementary information.

FeatureHPLC (RP & SEC)MALDI-TOF Mass SpectrometryNMR Spectroscopy
Primary Measurement Purity, quantity, reaction progressMolecular weight, degree of PEGylation, purityChemical structure, conjugation site, purity
Quantitative Data Peak area, retention timeMass-to-charge ratio (m/z)Chemical shift, signal integration
Typical Resolution High for isomers and impuritiesHigh for mass differencesAtomic level structural detail
Sample Throughput HighHighLow to Medium
Instrumentation Cost ModerateHighVery High
Key Advantage Robust quantification and separationDirect and accurate mass determinationUnambiguous structural elucidation
Limitations Indirect identification, requires reference standardsCan be suppressed by salts and buffers, fragmentation may occurLower sensitivity, complex spectra for large molecules

HPLC Analysis of this compound

HPLC is a versatile technique for the analysis of this compound and its conjugates, offering both qualitative and quantitative information. Two primary modes of HPLC are commonly employed: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion Chromatography (SEC).

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is particularly useful for assessing the purity of the this compound linker and for monitoring the progress of conjugation reactions by separating the reactants from the product. Since PEG itself lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector is necessary.

Experimental Protocol: RP-HPLC-ELSD for this compound Purity

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: ELSD (Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition to a concentration of 1 mg/mL.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume (size) in solution. This technique is ideal for analyzing the products of conjugation reactions, especially when a small molecule like this compound is conjugated to a larger biomolecule such as a protein or antibody. The resulting conjugate will have a significantly larger size and will therefore elute earlier from the SEC column than the unconjugated starting materials.

Experimental Protocol: SEC-HPLC for Analysis of a Protein-PEG Conjugate

  • Column: SEC column with an appropriate pore size for the expected molecular weight range of the conjugate (e.g., 300 Å for proteins).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detector: UV at 280 nm (for protein detection) and/or ELSD/RI (for PEG detection).

  • Injection Volume: 20 µL

  • Sample Preparation: The conjugation reaction mixture can often be directly injected after dilution in the mobile phase.

Alternative Analytical Techniques

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for the direct and accurate determination of the molecular weight of the this compound linker and its conjugation products. It can readily confirm the success of a conjugation reaction by detecting the mass shift corresponding to the addition of the PEG linker. For heterogeneous PEGylation products, MALDI-TOF can provide information on the distribution of the number of attached PEG units.

Experimental Protocol: MALDI-TOF Analysis

  • Matrix: Sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (CHCA) (for smaller molecules) prepared in a 1:1 solution of acetonitrile and water with 0.1% TFA.

  • Sample Preparation: Mix the sample solution (e.g., 1 mg/mL in water) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Instrumentation: Operate the MALDI-TOF mass spectrometer in linear or reflector positive ion mode, depending on the required mass accuracy and resolution.

NMR Spectroscopy

NMR spectroscopy provides detailed structural information about the this compound linker and its conjugates. 1H NMR can be used to confirm the identity and purity of the linker by identifying the characteristic proton signals of the PEG backbone and the terminal azide groups. Following conjugation, NMR can be used to verify the formation of the new covalent bond (e.g., a triazole ring in click chemistry) and to potentially identify the site of conjugation on a target molecule.

Experimental Protocol: 1H NMR Analysis

  • Solvent: Deuterated chloroform (CDCl3) or deuterium oxide (D2O), depending on the solubility of the analyte.

  • Concentration: 5-10 mg/mL

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Analysis: Acquire a 1D proton spectrum. The characteristic signals for the ethylene glycol protons of the PEG backbone typically appear around 3.6 ppm. Changes in the chemical shifts of protons near the azide groups or the appearance of new signals (e.g., triazole proton around 7.5-8.5 ppm) can confirm conjugation.

Visualizing the Workflow and Relationships

experimental_workflow Experimental Workflow for Azide-PEG5-azide Conjugation Analysis cluster_synthesis Synthesis cluster_analysis Analysis start This compound + Target Molecule reaction Click Chemistry Conjugation start->reaction product Conjugated Product reaction->product hplc HPLC (RP-HPLC / SEC) product->hplc Purity & Quantity maldi MALDI-TOF MS product->maldi Molecular Weight nmr NMR Spectroscopy product->nmr Structure Confirmation hplc->reaction Reaction Monitoring

Caption: Workflow for the synthesis and analysis of this compound conjugates.

analytical_comparison Relationship of Analytical Techniques center This compound Conjugate hplc HPLC (Separation & Quantification) center->hplc maldi MALDI-TOF MS (Mass Confirmation) center->maldi nmr NMR (Structural Elucidation) center->nmr hplc->maldi Fraction Collection hplc->nmr Fraction Collection

Caption: Interplay between different analytical techniques for conjugate characterization.

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG5-azide vs. Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical linker is a critical decision that profoundly influences the efficacy, stability, and specificity of bioconjugates. This guide provides an objective comparison between homobifunctional Azido-PEG5-azide and the broader class of heterobifunctional PEG linkers. We will delve into their reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process for applications ranging from antibody-drug conjugates (ADCs) and proteomics to advanced drug delivery systems.

At a Glance: Key Differences and Applications

This compound is a homobifunctional linker featuring two terminal azide groups separated by a discrete five-unit polyethylene glycol (PEG) spacer. Its primary utility lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] These reactions are known for their high efficiency and bioorthogonality, meaning they proceed with high specificity under mild, aqueous conditions without interfering with biological functional groups.[3] This makes this compound particularly suitable for creating well-defined bioconjugates and for applications requiring high stability of the resulting linkage.

Heterobifunctional PEG linkers , in contrast, possess two different reactive functional groups at their termini (X-PEG-Y).[4] This dual reactivity allows for the specific and sequential conjugation of two different molecules.[5] The functional groups can be tailored to react with specific amino acid residues on proteins, such as primary amines (e.g., lysine) or sulfhydryl groups (e.g., cysteine). Common reactive moieties include N-hydroxysuccinimide (NHS) esters, maleimides, and aldehydes.[6] This versatility makes heterobifunctional PEG linkers a cornerstone in the development of ADCs, PROTACs, and other complex bioconjugates where precise control over conjugation is paramount.[1][5]

Performance Comparison

The choice between this compound and a heterobifunctional PEG linker depends on the specific requirements of the application, including the desired reaction chemistry, the stability of the final conjugate, and the functional groups available on the molecules to be conjugated.

FeatureThis compoundHeterobifunctional PEG Linkers (e.g., NHS-PEG-Maleimide)
Reaction Chemistry Click Chemistry (CuAAC, SPAAC)[1][2]Amine-reactive (NHS ester), Sulfhydryl-reactive (Maleimide), etc.
Reaction Specificity High (Bioorthogonal)[3]High for specific functional groups[4]
Reaction Conditions Mild, aqueous conditionsGenerally mild, pH-dependent
Resulting Linkage 1,2,3-Triazole[2][7]Amide bond, Thioether bond, etc.[8]
Linkage Stability Highly stable to hydrolysis, proteases, and oxidation[7][9]Amide bonds are generally stable; Thioether bonds are also stable.[8]
Versatility Primarily for linking alkyne-modified molecules.Wide range of functionalities for targeting different groups.[4]
Common Applications PROTACs, bioconjugation to alkyne-modified proteins/peptides, nanotechnology.[1]Antibody-Drug Conjugates (ADCs), protein-peptide conjugation, surface modification.[1][4][5]

A study comparing CuAAC and SPAAC for proteomics applications found that CuAAC with a specific alkyne probe identified a higher number of proteins (229) compared to SPAAC (188), with an overlap of 114 proteins, suggesting that the choice of click chemistry reaction can influence the outcome.[10] The 1,2,3-triazole linkage formed via click chemistry is often considered a bioisostere for the amide bond but offers superior stability against enzymatic cleavage.[7][9] This increased stability can be advantageous for in vivo applications where proteolytic degradation is a concern.[9][11][12]

Experimental Protocols

Protocol 1: Bioconjugation using this compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized protein to a molecule of interest using this compound as a linker. This is a two-step process involving the initial reaction of one azide group with the alkyne-protein, followed by the reaction of the second azide group with an alkyne-modified payload. For simplicity, this protocol details the conjugation of an alkyne-protein to an azide-functionalized payload.

Materials:

  • Alkyne-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Protein Preparation: Ensure the alkyne-functionalized protein is in a copper-free buffer.

  • Linker Preparation: Dissolve this compound in a minimal amount of an anhydrous organic solvent like DMSO or DMF to prepare a 10 mM stock solution.[1]

  • Conjugation Reaction:

    • To the alkyne-functionalized protein, add a 2- to 5-fold molar excess of the this compound stock solution.

    • Prepare a premix of CuSO₄ and the copper ligand.

    • Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-100 µM.[1]

    • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.[1]

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.[1]

  • Purification: Purify the final conjugate using SEC or dialysis to remove excess linker and copper ions. It is advisable to include a chelating agent like EDTA in the purification buffer to ensure complete removal of copper.[1]

Protocol 2: Protein Modification using a Heterobifunctional PEG Linker (NHS-PEG-Maleimide)

This protocol outlines the conjugation of a protein containing both primary amines (lysines) and free sulfhydryls (cysteines) to two different molecules using an NHS-PEG-Maleimide linker.

Materials:

  • Protein in an amine-free and sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide linker

  • Amine-containing molecule (Molecule A)

  • Sulfhydryl-containing molecule (Molecule B)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Protein Preparation: Exchange the protein into an amine-free and sulfhydryl-free buffer such as PBS at pH 7.2-7.5.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in an anhydrous organic solvent like DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[13][14]

  • Reaction with Primary Amines (NHS ester reaction):

    • Add a 10- to 20-fold molar excess of the NHS-PEG-Maleimide stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[1]

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[13]

    • Quench the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 20-50 mM.

  • Purification of Maleimide-Activated Protein: Remove the excess linker and quenching reagent by SEC or dialysis.

  • Reaction with Sulfhydryls (Maleimide reaction):

    • To the purified maleimide-activated protein, add a 1.5- to 2-fold molar excess of the sulfhydryl-containing Molecule B.

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.

  • Final Purification: Purify the final ternary conjugate using SEC to remove any unreacted Molecule B.

Visualizing the Workflows

G Figure 1: Bioconjugation with this compound via CuAAC cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Purification Alkyne-Protein Alkyne-Protein Reaction_Mixture Reaction Mixture Alkyne-Protein->Reaction_Mixture This compound This compound This compound->Reaction_Mixture CuSO4_Ligand CuSO4/Ligand CuSO4_Ligand->Reaction_Mixture Ascorbate Ascorbate Ascorbate->Reaction_Mixture Incubation Incubate (RT, 1-2h) Reaction_Mixture->Incubation Purification SEC or Dialysis Incubation->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Figure 1: Bioconjugation with this compound via CuAAC.

G Figure 2: Protein Modification with NHS-PEG-Maleimide cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Sulfhydryl Reaction Protein_NH2 Protein (-NH2) Reaction_1 Reaction (pH 7.2-7.5) Protein_NH2->Reaction_1 NHS_PEG_Maleimide NHS-PEG-Maleimide NHS_PEG_Maleimide->Reaction_1 Quench_1 Quench Reaction_1->Quench_1 Purify_1 Purify Quench_1->Purify_1 Maleimide_Protein Maleimide-Activated Protein Purify_1->Maleimide_Protein Reaction_2 Reaction Maleimide_Protein->Reaction_2 Molecule_B_SH Molecule B (-SH) Molecule_B_SH->Reaction_2 Purify_2 Purify Reaction_2->Purify_2 Final_Conjugate Final Conjugate Purify_2->Final_Conjugate

Figure 2: Protein Modification with NHS-PEG-Maleimide.

Conclusion

Both this compound and heterobifunctional PEG linkers are powerful tools in the field of bioconjugation. This compound, leveraging the robustness and specificity of click chemistry, is an excellent choice for creating highly stable conjugates, particularly when alkyne functionalities are readily available on the biomolecules. Heterobifunctional PEG linkers, with their diverse range of reactive groups, offer unparalleled versatility for the sequential and site-specific conjugation of different molecules, making them indispensable for the construction of complex therapeutics like ADCs. The optimal choice will ultimately be dictated by the specific goals of the research or drug development program, balancing the need for reaction efficiency, stability, and molecular design.

References

Comparative Guide to Functional Assays for Validating Azido-PEG5-Azide Bioconjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of key functional assays for validating the activity of bioconjugates synthesized using Azido-PEG5-azide. The "activity" of the final conjugate, rather than the linker itself, is the primary focus of validation. Successful conjugation should preserve the functional integrity of the biomolecules involved. This guide will explore validation methodologies within two common application contexts: Antibody-Drug Conjugates (ADCs) and surface immobilization of proteins.

Context 1: Validation of an Antibody-Drug Conjugate (ADC)

This compound can serve as a homogenous linker to conjugate a cytotoxic drug to an antibody, forming an ADC. The goal is to create a therapeutic agent that specifically targets and kills cancer cells expressing a particular antigen. The functional validation must confirm that the antibody's binding affinity and the drug's cytotoxic potency are retained post-conjugation.

Workflow for ADC Synthesis and Validation

The general workflow involves modifying both the antibody and the drug with compatible reactive groups (e.g., an alkyne), followed by conjugation using the this compound linker via a click chemistry reaction like Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

cluster_synthesis ADC Synthesis cluster_validation Functional Validation Ab Antibody Alkyne_Ab Alkyne-modified Antibody Ab->Alkyne_Ab Modification Drug Cytotoxic Drug Alkyne_Drug Alkyne-modified Drug Drug->Alkyne_Drug Modification ADC Antibody-Drug Conjugate (ADC) Alkyne_Ab->ADC CuAAC Click Chemistry Alkyne_Drug->ADC CuAAC Click Chemistry Linker This compound Linker->ADC CuAAC Click Chemistry Binding Binding Assay (ELISA, SPR) ADC->Binding Characterization Cytotoxicity Cytotoxicity Assay (MTT, XTT) ADC->Cytotoxicity Characterization Result1 Preserved Antigen Binding Affinity Binding->Result1 Result2 Potent & Specific Cell Killing Cytotoxicity->Result2

General workflow for ADC synthesis and functional validation.
Comparison of Functional Assays for ADCs

We will compare two critical assays: Enzyme-Linked Immunosorbent Assay (ELISA) to validate binding and a Tetrazolium-based (MTT/XTT) assay to validate cytotoxicity.

Assay TypePrincipleMetricSample Data (EC50/IC50)ProsCons
ELISA Measures binding of the ADC to its target antigen immobilized on a plate. A secondary enzyme-linked antibody generates a colorimetric signal proportional to the amount of bound ADC.EC50 (Half-maximal effective concentration)Unconjugated Ab: 0.5 nMADC: 0.7 nMHigh-throughput, quantitative, well-established.Indirect measurement of binding, potential for non-specific binding.
MTT/XTT Assay Measures the metabolic activity of cells as an indicator of cell viability. Live cells reduce tetrazolium salts to a colored formazan product.IC50 (Half-maximal inhibitory concentration)Free Drug: 10 nMADC: 25 nMUnconjugated Ab: >1000 nMDirect measure of cytotoxic effect, reflects combined efficacy of targeting and drug potency.Can be affected by cell metabolic state, indirect measure of cell death.
Detailed Experimental Protocols
  • Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature.

  • Sample Incubation: Prepare serial dilutions of the unconjugated antibody and the ADC in blocking buffer. Add samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody: Wash the plate three times with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour.

  • Detection: Wash the plate five times with PBST. Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate in the dark until a blue color develops (5-15 minutes).

  • Readout: Stop the reaction by adding 2M H₂SO₄. Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the ADC, free drug, and unconjugated antibody in cell culture medium. Replace the old medium with the treatment-containing medium.

  • Incubation: Incubate the cells for a period corresponding to several cell cycles (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm.

  • Analysis: Normalize the data to untreated control cells to calculate the percentage of cell viability. Plot viability against the log of the concentration and fit a dose-response curve to determine the IC50 value.

Context 2: Validation of Surface-Immobilized Proteins

This compound can be used to immobilize a protein onto a functionalized surface. This is common in the development of biosensors, diagnostic arrays, and biocatalytic surfaces. Functional validation must confirm that the immobilized protein (e.g., an enzyme or a capture antibody) retains its biological activity.

Workflow for Protein Immobilization and Validation

This process involves functionalizing a surface with one reactive group (e.g., an alkyne) and the protein with another, followed by linking with this compound.

cluster_immobilization Surface Immobilization cluster_validation Functional Validation Protein Enzyme / Protein Alkyne_Protein Alkyne-modified Protein Protein->Alkyne_Protein Modification Surface Surface (e.g., glass slide) Alkyne_Surface Alkyne-functionalized Surface Surface->Alkyne_Surface Functionalization Immobilized Immobilized Protein on Surface Alkyne_Protein->Immobilized SPAAC Click Chemistry Alkyne_Surface->Immobilized SPAAC Click Chemistry Linker This compound Linker->Immobilized SPAAC Click Chemistry ActivityAssay Enzyme Activity Assay Immobilized->ActivityAssay Characterization BindingAssay Surface Binding Assay Immobilized->BindingAssay Characterization Result1 Retained Catalytic Activity ActivityAssay->Result1 Result2 Specific Target Capture BindingAssay->Result2

Workflow for protein immobilization and subsequent validation.
Comparison of Functional Assays for Immobilized Proteins

Here, we compare an enzyme activity assay for a catalytic protein with a surface binding assay for a capture protein.

Assay TypePrincipleMetricSample DataProsCons
Enzyme Activity Assay A chromogenic or fluorogenic substrate is added to the surface. The immobilized enzyme converts it into a colored/fluorescent product, which is measured over time.Reaction Rate (e.g., mOD/min) or Specific Activity (U/mg protein)Soluble Enzyme: 150 mOD/minImmobilized Enzyme: 110 mOD/minDirect measurement of functional activity, highly quantitative.Substrate accessibility may be limited by steric hindrance, leading to underestimated activity.
Surface Binding Assay A labeled target molecule is incubated with the surface. After washing, the amount of bound target is quantified, typically via fluorescence.Signal Intensity (e.g., Relative Fluorescence Units - RFU)Specific Target: 8500 RFUNon-specific Control: 450 RFUConfirms both immobilization and correct conformational folding for binding.Indirect measure of activity, signal can be affected by surface properties.
Detailed Experimental Protocols
  • Preparation: Place the surface with the immobilized enzyme (e.g., a coated coverslip) into a well of a microplate or a custom flow cell.

  • Blocking: If necessary, block any remaining non-specific binding sites on the surface with a suitable blocking agent (e.g., 3% BSA) for 30 minutes. Wash with the reaction buffer.

  • Reaction Initiation: Add a solution of a chromogenic substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase) in the appropriate reaction buffer to the surface.

  • Kinetic Readout: Immediately begin measuring the absorbance of the solution at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 30 seconds) using a plate reader in kinetic mode.

  • Analysis: Plot absorbance against time. The initial reaction rate is determined from the slope of the linear portion of the curve. This rate is directly proportional to the activity of the immobilized enzyme.

  • Preparation: Prepare surfaces with the immobilized capture protein (e.g., an antibody).

  • Blocking: Block the surfaces with 3% BSA in PBST for 1 hour to prevent non-specific binding of the target. Wash three times with PBST.

  • Target Incubation: Incubate the surfaces with a solution containing a fluorescently labeled target protein (e.g., FITC-labeled antigen) for 1 hour at room temperature. As a negative control, incubate a separate surface with a non-specific, fluorescently labeled protein.

  • Washing: Wash the surfaces thoroughly (e.g., five times with PBST) to remove any unbound labeled protein.

  • Readout: Dry the surface and measure the fluorescence intensity using a microarray scanner or a fluorescence microscope.

  • Analysis: Compare the fluorescence signal from the surface incubated with the specific target to the negative control surface. A high signal-to-noise ratio indicates successful immobilization and functional activity of the capture protein.

Evaluating the Purity of Synthesized Azido-PEG5-azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of bifunctional linkers like Azido-PEG5-azide is paramount for the successful synthesis of well-defined bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. This guide provides a comparative overview of analytical methods to evaluate the purity of synthesized this compound, alongside a comparison with alternative PEG linkers, supported by established experimental data.

The synthesis of this compound, a homobifunctional linker, can yield impurities such as starting materials, by-products, and molecules with varying PEG chain lengths. These impurities can compromise the efficacy and safety of the final therapeutic product by introducing heterogeneity and potentially immunogenic species. Therefore, rigorous purity assessment is a critical step in the characterization of this crucial reagent.

Analytical Methods for Purity Determination

The most common and effective methods for determining the purity of this compound and other PEG derivatives are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[] For PEG derivatives, which often lack a strong UV chromophore, various detectors can be employed:

  • Evaporative Light Scattering Detector (ELSD): This detector is well-suited for non-volatile analytes like PEG and is not dependent on the presence of a chromophore.[3]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that provides a response for all non-volatile analytes.[4]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer allows for the identification and quantification of the target molecule and any impurities based on their mass-to-charge ratio.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, is an indispensable tool for structural elucidation and purity assessment of PEG derivatives.[1][5] By analyzing the chemical shifts and integration of proton signals, one can confirm the structure of the this compound and detect the presence of impurities.[5]

Comparison with Alternative Bifunctional PEG Linkers

While this compound is a widely used linker, several alternatives with different PEG chain lengths or different functional groups are available. The choice of linker can significantly impact the properties of the final conjugate, such as its solubility, stability, and pharmacokinetic profile.

Linker NameMolecular FormulaPurity (%)Key Features
This compound C12H24N6O5> 96%[6]Homobifunctional linker with two azide groups for click chemistry.[7][8]
Azido-PEG4-azideC10H20N6O4> 95%Shorter PEG chain compared to this compound.
Azido-PEG6-azideC14H28N6O6> 95%Longer PEG chain, potentially increasing solubility.
Azido-PEG5-amineC12H26N4O4> 98%[9]Heterobifunctional linker with an azide and a primary amine.[10]
Azido-PEG5-acidC12H23N3O6> 95%Heterobifunctional linker with an azide and a carboxylic acid.[11]

Note: Purity values are typical and may vary between suppliers.

The selection of a specific linker will depend on the conjugation strategy and the desired properties of the final product. Homobifunctional linkers like Azido-PEGn-azides are suitable for crosslinking applications, while heterobifunctional linkers allow for the sequential conjugation of two different molecules.

Experimental Protocols

HPLC-ELSD Method for Purity Analysis

This protocol provides a general framework for the purity analysis of this compound using HPLC with an Evaporative Light Scattering Detector.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • ELSD Drift Tube Temperature: 50 °C

    • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

    • Gradient:

      Time (min) % Mobile Phase A (Water) % Mobile Phase B (ACN)
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound relative to the total peak area of all components in the chromatogram.

¹H NMR for Structural Confirmation and Purity

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

    • Typical spectral parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the protons of the PEG backbone and the protons adjacent to the azide groups.

    • The expected chemical shifts for this compound in CDCl₃ are approximately:

      • δ 3.70-3.60 (m, 20H, -O-CH₂-CH₂-O-)

      • δ 3.39 (t, 4H, -CH₂-N₃)

    • The purity can be estimated by comparing the integration of the characteristic peaks of the product with those of any observed impurities.

Visualizing the Purity Evaluation Workflow

The following diagram illustrates the general workflow for evaluating the purity of synthesized this compound.

Purity_Evaluation_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results & Decision cluster_final Final Product Synthesis Synthesis of This compound CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification HPLC HPLC Analysis (ELSD, CAD, or MS) Purification->HPLC NMR NMR Spectroscopy (¹H NMR) Purification->NMR PurityData Quantitative Purity Data HPLC->PurityData StructureConfirm Structural Confirmation NMR->StructureConfirm Decision Decision: Accept or Repurify PurityData->Decision StructureConfirm->Decision FinalProduct Pure this compound (>95% Purity) Decision->FinalProduct Accept Repurify Repurify Decision->Repurify Below Threshold Repurify->Purification ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_internalization Internalization cluster_intracellular Intracellular Trafficking cluster_payload_release Payload Release & Action ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen on Cancer Cell Surface ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease Payload Active Drug Payload PayloadRelease->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

References

Safety Operating Guide

Proper Disposal of Azido-PEG5-azide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

San Diego, CA – To ensure the safety of laboratory personnel and compliance with environmental regulations, this document outlines the essential procedures for the proper disposal of Azido-PEG5-azide. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical as part of their work.

This compound, a homobifunctional PEG reagent, requires careful handling and disposal due to its azide functional groups. While the Polyethylene Glycol (PEG) component is generally considered non-hazardous and biodegradable, the azide groups are highly reactive and potentially hazardous. Therefore, all waste containing this compound must be treated as hazardous waste.

Essential Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent inhalation of any potentially harmful vapors.[1]

  • Avoid Incompatibilities: this compound waste must be segregated from other waste streams. In particular, keep it away from:

    • Acids: Contact with acids can generate highly toxic and explosive hydrazoic acid.

    • Heavy Metals: Contact with metals such as lead, copper, silver, or zinc can form highly shock-sensitive and explosive metal azides. This includes avoiding the use of metal spatulas for handling and never disposing of azide waste down the drain, as it can react with metal plumbing.

    • Halogenated Solvents: Avoid mixing with halogenated solvents like dichloromethane or chloroform.

  • Waste Containers: Use clearly labeled, dedicated, and non-metallic containers for collecting this compound waste.

Step-by-Step Disposal Procedures

There are two primary methods for the disposal of this compound waste: collection for licensed disposal and chemical neutralization for dilute solutions.

Method 1: Collection for Licensed Disposal (Recommended for all concentrations)

This is the most straightforward and recommended method for all forms of this compound waste, including pure substance, concentrated solutions, and contaminated labware.

  • Segregate Waste: Collect all waste containing this compound, including unused material, solutions, and contaminated items (e.g., pipette tips, gloves, weigh boats), in a designated and clearly labeled hazardous waste container.

  • Label Container: The container must be labeled "Azide Contaminated Waste" to prevent accidental mixing with incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.

Method 2: Chemical Neutralization (For dilute solutions ≤ 5% only)

For dilute aqueous solutions of this compound (concentration not exceeding 5%), chemical neutralization can be performed by trained personnel in a controlled laboratory setting. This procedure destroys the hazardous azide functionality.

Experimental Protocol for Chemical Neutralization:

  • Setup: In a chemical fume hood, place the dilute azide solution in a three-necked flask equipped with a stirrer, an addition funnel, and an outlet tube to vent gases safely into the fume hood's flue.

  • Add Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of this compound in the solution (a 40% excess).

  • Acidify Slowly: Gradually add a 20% aqueous solution of sulfuric acid through the addition funnel until the reaction mixture is acidic (test with pH paper). Crucially, the acid must be added after the sodium nitrite to prevent the formation of poisonous and volatile hydrazoic acid.

  • Confirm Completion: Once the evolution of nitrogen oxides has ceased, test the solution for the presence of excess nitrite using starch-iodide paper. A blue color indicates that the decomposition of the azide is complete.

  • Neutralize and Dispose: Neutralize the final reaction mixture to a pH between 6 and 9 with a dilute sodium hydroxide solution. This neutralized solution should then be collected as hazardous waste and disposed of through your institution's EHS office. Do not pour the treated solution down the drain unless explicitly permitted by local regulations and your EHS office.

Quantitative Data for Disposal

ParameterGuidelineRationale
Waste Classification Hazardous WasteDue to the reactive and potentially explosive nature of the azide functional groups.
Incompatible Materials Acids, Heavy Metals, Halogenated SolventsTo prevent the formation of highly toxic, shock-sensitive, or explosive compounds.
Concentration Limit for Chemical Neutralization ≤ 5% aqueous solutionHigher concentrations may lead to an uncontrolled reaction.
Sodium Nitrite Stoichiometry for Neutralization 1.5 g per 1 g of azideA 40% excess ensures complete destruction of the azide.
Final pH of Treated Waste 6 - 9To meet requirements for hazardous waste collection.

Disposal Workflow

DisposalWorkflow cluster_assessment Waste Assessment cluster_disposal Disposal Path Waste This compound Waste Concentration Determine Concentration Waste->Concentration HighConc > 5% or Pure Concentration->HighConc High LowConc ≤ 5% Aqueous Concentration->LowConc Low Collect Collect for Licensed Disposal HighConc->Collect Neutralize Chemical Neutralization LowConc->Neutralize FinalDisp Dispose via EHS Collect->FinalDisp Neutralize->Collect Treated Waste

References

Personal protective equipment for handling Azido-PEG5-azide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG5-azide

For researchers, scientists, and drug development professionals working with this compound, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. While one safety data sheet indicates that it is not classified as a hazard, the energetic nature of the azide functional groups necessitates cautious handling.[1]

PropertyValueSource
Chemical Formula C12H24N6O5[1][2][3]
Molecular Weight 332.36 g/mol [1][2][3]
Appearance Colorless oil / liquid[1][2]
CAS Number 356046-26-9[1][3]
Purity >95%[2]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[2]
Storage Temperature -20°C[1][4]
Personal Protective Equipment (PPE) and Engineering Controls

Due to the potential hazards associated with all azido compounds, a stringent personal protective equipment (PPE) and engineering control protocol is mandatory.[5] Organic azides can be sensitive to heat, friction, and shock, and may be toxic.

Engineering Controls:

  • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[1][6][7]

  • Blast Shield: The use of a blast shield is recommended, particularly when working with larger quantities or when heating the compound.[6][7][8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are the minimum requirement.[1][6][7] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]

  • Hand Protection: Chemically resistant gloves are required.[1][6] Double-gloving, with a nitrile glove as the inner layer and a more robust glove on the outside, is a recommended practice.[5]

  • Body Protection: A flame-resistant lab coat is essential.[5][6] For tasks with a significant splash risk, a chemical-resistant apron should also be worn.

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[5]

Operational Protocol: From Receipt to Disposal

A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step guide outlines the key procedures.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated location, away from incompatible materials.[9] The recommended storage temperature is -20°C.[1][4]

  • Store in a tightly closed container, preferably made of plastic, and protect from light.[10][11]

  • Avoid storing near acids, heavy metals, and their salts, as well as halogenated solvents.[6][10]

Handling and Use
  • Before beginning any work, review the Safety Data Sheet (SDS) for this compound.

  • Work with the smallest practical quantities of the compound.[6]

  • Use only in a designated area within a chemical fume hood.

  • Avoid using metal spatulas or other metal utensils to handle the compound, as this can lead to the formation of highly sensitive and explosive metal azides.[7][10] Use plastic or ceramic spatulas instead.[7]

  • Avoid contact with strong acids to prevent the formation of the highly toxic and explosive hydrazoic acid.[6][10]

  • Do not use chlorinated solvents such as dichloromethane or chloroform as reaction media.[6][10]

  • Prevent exposure to heat, flames, sparks, shock, and friction.[1]

Spill Management
  • In the event of a small spill within the fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[1]

  • Collect the contaminated absorbent material into a clearly labeled, sealed container for hazardous waste disposal.[1][12]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[12]

Disposal Plan
  • All waste containing this compound, including contaminated labware and PPE, must be collected in a designated and clearly labeled hazardous waste container.[6]

  • Azide waste should be segregated from other waste streams, especially acidic waste.[6][10]

  • Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[7]

  • For dilute solutions, a chemical deactivation procedure may be considered by trained personnel in a controlled environment.[7] However, the primary method of disposal should be through your institution's hazardous waste program.[10]

Safe_Handling_Workflow_for_Azido_PEG5_azide Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Work_in_Hood Work in Fume Hood with Blast Shield Don_PPE->Work_in_Hood Use_Non_Metal Use Non-Metal Utensils Work_in_Hood->Use_Non_Metal Avoid_Incompatibles Avoid Incompatible Materials (Acids, Metals) Use_Non_Metal->Avoid_Incompatibles Perform_Experiment Perform Experiment Avoid_Incompatibles->Perform_Experiment Spill_Procedure Spill? Perform_Experiment->Spill_Procedure Segregate_Waste Segregate Azide Waste Dispose_Waste Dispose via Hazardous Waste Program Segregate_Waste->Dispose_Waste Decontaminate_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Area Remove_PPE Remove and Dispose of Contaminated PPE Decontaminate_Area->Remove_PPE Receive_Store Receive and Store at -20°C Receive_Store->Review_SDS Before Use Spill_Procedure->Segregate_Waste No Handle_Spill Follow Spill Procedure Spill_Procedure->Handle_Spill Yes Handle_Spill->Segregate_Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.